molecular formula C4H8N2O2 B2438509 5-(Aminomethyl)-2-oxazolidinone CAS No. 119736-09-3; 2784-73-8

5-(Aminomethyl)-2-oxazolidinone

Cat. No.: B2438509
CAS No.: 119736-09-3; 2784-73-8
M. Wt: 116.12
InChI Key: HUHZAMBLEKHDBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Aminomethyl)-2-oxazolidinone is a useful research compound. Its molecular formula is C4H8N2O2 and its molecular weight is 116.12. The purity is usually 95%.
BenchChem offers high-quality 5-(Aminomethyl)-2-oxazolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(Aminomethyl)-2-oxazolidinone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(aminomethyl)-1,3-oxazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-1-3-2-6-4(7)8-3/h3H,1-2,5H2,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUHZAMBLEKHDBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to Pharmacophore Analysis of 5-(Aminomethyl)-2-oxazolidinone Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The rise of multidrug-resistant bacteria, particularly Gram-positive pathogens like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), presents a formidable challenge to global health.[1][2] Oxazolidinones, a class of synthetic antibiotics, have emerged as a critical line of defense due to their unique mechanism of action, which involves inhibiting the initiation of bacterial protein synthesis.[2][3] Linezolid, the first clinically approved oxazolidinone, serves as a foundational scaffold for the development of next-generation analogs with improved potency, broader spectrum, and better safety profiles.[4][5] This technical guide provides an in-depth exploration of pharmacophore analysis as a cornerstone of the rational design of novel 5-(aminomethyl)-2-oxazolidinone derivatives. We will dissect the theoretical underpinnings, present validated computational protocols, and synthesize structure-activity relationship (SAR) data to construct a consensus pharmacophore model, offering a robust framework for researchers and drug development professionals in the field of antibacterial discovery.

The Imperative for New Oxazolidinones

The core structure of oxazolidinone antibacterial agents is the N-aryl 5-acetamidomethyl oxazolidinone moiety, which is essential for its biological activity.[4][6] These compounds inhibit bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit, a mechanism distinct from other protein synthesis inhibitors, which minimizes the likelihood of cross-resistance.[3] Despite the success of Linezolid, extensive research has been directed toward structural optimization to enhance efficacy against resistant strains and expand the spectrum to include fastidious Gram-negative pathogens.[6] Modifications, particularly at the C-5 aminomethyl side-chain, have been shown to significantly influence antibacterial potency and pharmacological properties.[7] This chemical tractability makes the oxazolidinone scaffold an ideal candidate for computational-driven drug design.

The Principle of Pharmacophore Modeling

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[8] A pharmacophore is not a real molecule but an abstract model that represents the key molecular interaction points, such as hydrogen bond donors (HBD), hydrogen bond acceptors (HBA), hydrophobic regions (HY), aromatic rings (RA), and positive/negative ionizable centers.[9]

There are two primary approaches to generating a pharmacophore model:

  • Structure-Based Modeling: Derived from the known 3D structure of the drug target (e.g., a protein-ligand crystal structure). This method provides a direct map of the interaction points within the active site.

  • Ligand-Based Modeling: Employed when the target structure is unknown. This approach relies on analyzing a set of known active molecules to deduce the common chemical features responsible for their activity.[10]

This guide will focus on the ligand-based approach, as it is highly applicable to the extensive library of synthesized oxazolidinone analogs.

A Validated Workflow for Ligand-Based Pharmacophore Model Generation

The generation of a predictive and robust pharmacophore model is a systematic process that requires careful data curation, hypothesis generation, and rigorous validation. The causality behind this workflow is to distill the essential binding features from a diverse set of active compounds, creating a model that can predict the activity of new, untested molecules.

Detailed Protocol: Dataset Preparation and Curation

The quality of the input data directly dictates the quality of the resulting model. This protocol ensures the creation of a reliable dataset.

  • Compound Collection: Assemble a structurally diverse set of 5-(aminomethyl)-2-oxazolidinone derivatives with experimentally determined biological activity (e.g., Minimum Inhibitory Concentration, MIC) against a specific bacterial strain (e.g., S. aureus). Aim for a dataset spanning several orders of magnitude in activity.

  • Data Partitioning: Divide the dataset into a training set (typically 70-80% of the compounds) used to generate the model, and a test set (the remaining 20-30%) used for external validation. The test set compounds should not be used in model generation.

  • 2D to 3D Conversion: Convert the 2D chemical structures of all compounds into 3D representations using computational chemistry software.

  • Conformational Analysis: For each molecule in the training set, generate a library of low-energy conformers. This is a critical step because the bioactive conformation (the shape the molecule adopts when binding to its target) is often not its lowest energy state in solution. This ensures the model considers a range of plausible 3D arrangements.

Detailed Protocol: Pharmacophore Hypothesis Generation and Validation

This phase involves identifying common features among active molecules and testing the predictive power of the resulting models.

  • Feature Identification: Utilize a pharmacophore generation algorithm (e.g., HypoGen) to identify common chemical features (HBA, HBD, HY, RA) present in the training set molecules.[9]

  • Hypothesis Generation: The algorithm aligns the conformers of the active compounds and generates a series of pharmacophore hypotheses, each consisting of a unique combination and spatial arrangement of features. These hypotheses are scored based on how well they map to the most active compounds while excluding features common in inactive compounds.

  • Internal Validation (Cost Analysis): The generated hypotheses are evaluated based on statistical parameters. The "Total Cost" of a hypothesis is a measure of its quality, with lower values being better. This cost is a sum of three components: the Weight Cost (penalizes complexity), the Error Cost (measures the deviation between estimated and actual activity), and the Configuration Cost (related to entropy). A "null cost" represents a model with no predictive ability (random correlation). A significant difference between the total cost of the best hypothesis and the null cost indicates a statistically robust model.

  • External Validation (Test Set Prediction): The most statistically significant hypothesis is selected and used to predict the activity of the compounds in the test set. A high correlation between the predicted and experimentally observed activities for the test set validates the model's predictive power.

Visualization: Pharmacophore Generation Workflow

The following diagram illustrates the logical flow of the ligand-based pharmacophore modeling process.

G cluster_0 Part 1: Data Preparation cluster_1 Part 2: Model Generation & Validation DataCollection 1. Collect Diverse Oxazolidinone Analogs (MIC Data) Partition 2. Partition into Training Set (75%) & Test Set (25%) DataCollection->Partition Convert3D 3. 2D -> 3D Structure Conversion Partition->Convert3D Conformers 4. Generate Low-Energy Conformers Convert3D->Conformers HypoGen 5. Generate Hypotheses (e.g., HypoGen) Conformers->HypoGen Input for Model Building InternalVal 6. Internal Validation (Cost Analysis) HypoGen->InternalVal SelectBest 7. Select Best Hypothesis (Lowest Total Cost) InternalVal->SelectBest ExternalVal 8. External Validation (Predict Test Set Activity) SelectBest->ExternalVal FinalModel Predictive Pharmacophore Model ExternalVal->FinalModel

Caption: Workflow for ligand-based pharmacophore modeling.

The Consensus Pharmacophore for 5-(Aminomethyl)-2-oxazolidinone Derivatives

Through analysis of extensive SAR studies, a consensus pharmacophore model for this class of antibacterial agents can be constructed. The essential features are critical for binding to the peptidyl transferase center on the bacterial 50S ribosomal subunit.

Key Pharmacophoric Features:

  • Aromatic Ring (RA): An N-aryl substituent is a cornerstone of the scaffold. This ring often engages in π-π stacking or hydrophobic interactions within the ribosomal binding pocket.

  • Hydrogen Bond Acceptor (HBA1): The C2-carbonyl oxygen of the oxazolidinone ring is a crucial hydrogen bond acceptor.[4]

  • Hydrogen Bond Acceptor (HBA2): The oxygen atom within the oxazolidinone ring also acts as a hydrogen bond acceptor.

  • Hydrophobic/Hydrogen Bond Feature (X): The C5-side chain is the primary point of diversification. The acetamido group in Linezolid contains both a hydrogen bond donor (the N-H) and a hydrogen bond acceptor (the carbonyl oxygen). SAR studies have shown that replacing the carbonyl oxygen with sulfur (to form a thioamide) can enhance activity, suggesting this position tolerates different types of interactions.[7] Conversion to groups like thiourea has also shown potent activity.[11]

  • Distal Acceptor/Aromatic Feature (Y): In many potent analogs, the N-aryl ring is substituted with a group containing additional features, such as the morpholine ring in Linezolid. The morpholino oxygen can act as another hydrogen bond acceptor, contributing to binding affinity and influencing pharmacokinetic properties.

Visualization: Consensus Pharmacophore Model

This diagram represents the key 3D arrangement of features for antibacterial activity.

Caption: Consensus pharmacophore model for oxazolidinones.

Quantitative Structure-Activity Relationship (SAR) Summary

The following table summarizes key SAR findings from the literature, quantifying the impact of modifications at the C-5 side chain.

Compound/Modification Core Scaffold C-5 Side Chain Modification Activity (MIC in µg/mL) vs. S. aureus Reference
Linezolid (Reference)5-(Aminomethyl)-2-oxazolidinone-NH-C(=O)CH₃ (Acetamide)1.0 - 4.0[11]
Analog 15-(Aminomethyl)-2-oxazolidinone-NH-C(=S)NH-Ph-p-NO₂ (Thiourea)2.0[11]
Analog 25-(Aminomethyl)-2-oxazolidinone-NH-C(=S)CH₃ (Thioamide)0.5 - 1.0 (4-8x stronger than Linezolid)[7]
Analog 35-(Aminomethyl)-2-oxazolidinoneElongated Methylene ChainDecreased Activity[7]
Analog 4Oxazolidinone-Sulphonamide ConjugateVaries1.17 (for most potent analog)[5]
Analog 5Oxazolidinone-Triazole ConjugateVariesExcellent activity against resistant strains[12]

From Model to Molecule: The Integrated Discovery Cycle

A pharmacophore model is not an endpoint but a tool within a larger, iterative drug discovery cycle. Its primary function is to guide the design of new molecules with a higher probability of success, thereby conserving resources and accelerating progress.

Protocol: Pharmacophore-Guided Virtual Screening and Lead Optimization

  • Virtual Screening: The validated pharmacophore model is used as a 3D query to search large chemical databases (e.g., ZINC, Maybridge) for molecules that match its features and spatial constraints.[13] This process rapidly identifies novel scaffolds that may possess the desired antibacterial activity.

  • Lead Optimization: For an existing lead series, the model provides a clear rationale for structural modifications. For instance, if the model indicates an under-utilized hydrophobic pocket, medicinal chemists can design analogs with appropriate hydrophobic substituents to fill that space, potentially increasing binding affinity and potency.

  • Experimental Validation: Hits from virtual screening and newly designed analogs must be synthesized or acquired.[14] Their biological activity is then determined experimentally using standardized antimicrobial susceptibility tests, such as broth microdilution to determine the MIC.[5][15]

  • Iterative Refinement: The experimental results from the new compounds are fed back into the dataset. The pharmacophore model can be refined with this new information, leading to a more accurate and predictive tool for the next round of design and discovery.

Visualization: The Integrated Discovery Cycle

This diagram illustrates the synergistic relationship between computational modeling and experimental validation.

G cluster_0 Computational Core cluster_1 Experimental Core Pharmacophore Pharmacophore Model Generation & Validation VirtualScreening Virtual Screening & In Silico Design Pharmacophore->VirtualScreening Guides Design Synthesis Chemical Synthesis of Novel Analogs VirtualScreening->Synthesis Proposes Targets BioAssay Biological Evaluation (e.g., MIC Assays) Synthesis->BioAssay Provides Compounds SAR_Data Structure-Activity Relationship (SAR) Data BioAssay->SAR_Data Generates New Data SAR_Data->Pharmacophore Refines Model

Caption: The iterative cycle of drug discovery.

Conclusion and Future Perspectives

Pharmacophore analysis is an indispensable tool in the modern medicinal chemist's arsenal for combating antibiotic resistance. For 5-(aminomethyl)-2-oxazolidinone derivatives, it provides a clear, actionable framework for understanding the complex interplay between chemical structure and antibacterial activity. By defining the essential spatial and electronic features required for ribosomal binding, these models de-risk the synthetic process and focus efforts on compounds with the highest likelihood of success.

Future work will likely involve the integration of more sophisticated computational techniques, such as molecular dynamics simulations, to understand the dynamic nature of the drug-target interaction and the use of machine learning algorithms to build more predictive QSAR models.[16] As new analogs are synthesized and tested, these living models will be further refined, paving the way for the development of next-generation oxazolidinones that can overcome existing resistance mechanisms and provide lasting clinical benefit.

References

  • Li, Y., Wei, D. Q., Gao, W. N., et al. (2007). Computational Approach to Drug Design for Oxazolidinones as Antibacterial Agents. Medicinal Chemistry, 3(6), 576-582. [Link]

  • Upadhayaya, R. S., Vandavasi, J. K., & Sharma, V. (2016). Oxazolidinone antimicrobials: a patent review (2012-2015). Expert opinion on therapeutic patents, 26(8), 903–923. [Link]

  • Chu, D. T. (2008). Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. Anti-Infective Agents in Medicinal Chemistry, 7(1), 15-33. [Link]

  • Malik, M. S., Ahmed, S. A., Al-Subari, N. A., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. Pharmaceuticals, 16(4), 516. [Link]

  • Guzman, J. D., & Wube, A. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC medicinal chemistry, 14(3), 386–413. [Link]

  • Mahdi, A., Alani, B., & Ibrahim, I. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy, 14, 19-32. [Link]

  • Panda, S. S., Abdel-Meguid, M., & El-Damasy, A. K. (2022). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules, 27(19), 6296. [Link]

  • Hester, J. B. (2003). Recent advances in oxazolidinone antibacterial agent research. Current topics in medicinal chemistry, 3(9), 1021–1038. [Link]

  • Malik, M. S., Ahmed, S. A., Al-Subari, N. A., et al. (2023). Antibacterial Properties and Computational Insights of Potent Novel Linezolid-Based Oxazolidinones. ResearchGate. [Link]

  • Kumar, V., Singh, A., Singh, A., et al. (2023). Exploring Oxazolidinone scaffolds for future antibiotics: synthesis and computational insights with DFT, docking, ADME and MD simulation. ResearchGate. [Link]

  • Brickner, S. J., Hutchinson, D. K., Barbachyn, M. R., et al. (2008). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ResearchGate. [Link]

  • Patel, M., Vaghasiya, H., & Satodiya, H. (2022). Synthesis and Evaluation of Novel (5S)-5-(Aminomethyl)-3-[4-(6,7-Dihydrothieno[3,2-c]Pyridin-5(4H)-yl)Phenyl]-1,3-Oxazolidin-2-One Derivatives as Potent Antimicrobial Agents. Polycyclic Aromatic Compounds. [Link]

  • Chu, D. (2008). Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. Anti-Infective Agents in Medicinal Chemistry. [Link]

  • Jeong, J. H., Lim, S., Kim, Y., et al. (2003). Structure-Activity Relationship (SAR) Studies on Oxazolidinone Antibacterial Agents. 3. Synthesis and Evaluation of 5-Thiocarbamate Oxazolidinones. ResearchGate. [Link]

  • Kim, H. Y., Lee, J. H., & Chong, Y. (2001). Structure-activity relationship (SAR) studies on oxazolidinone antibacterial agents. 1. Conversion of 5-substituent on oxazolidinone. Bioorganic & medicinal chemistry letters, 11(8), 1083–1086. [Link]

  • De Rosa, M., Verdino, A., Soriente, A., et al. (2013). Novel promising linezolid analogues. European Journal of Medicinal Chemistry, 69, 779-785. [Link]

  • Rajurkar, V. G., & Pund, A. R. (2014). Novel Linezolid like Analogues: Synthesis, Characterization and Biological Evaluation. Iranian Journal of Pharmaceutical Sciences, 10(2), 69-78. [Link]

  • Fiveable. (2025). Pharmacophore modeling | Medicinal Chemistry Class Notes. [Link]

  • De Rosa, M., & Verdino, A. (2018). Linezolid and its derivatives: The promising therapeutic challenge to multidrug-resistant pathogens. Pharmacologyonline, 2, 114-128. [Link]

  • Zimmerman, M. D., B-Rao, C., Lee, J., et al. (2024). Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. ACS infectious diseases. [Link]

  • Mangal, M., Sagar, P., Singh, H., et al. (2013). Ligand Based Pharmacophore Modeling and Virtual Screening Studies to Design Novel HDAC2 Inhibitors. PloS one, 8(8), e70530. [Link]

  • Wang, Y., Li, Y., & Yang, L. (2016). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 6(10), 8345-8352. [Link]

  • Polishchuk, P., Tinkov, O., Khristova, T., et al. (2018). Ligand-Based Pharmacophore Modeling Using Novel 3D Pharmacophore Signatures. Molecules, 23(12), 3121. [Link]

Sources

Solubility Profile of 5-(Aminomethyl)-2-oxazolidinone in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a comprehensive physicochemical and solubility analysis of 5-(Aminomethyl)-2-oxazolidinone (CAS: 18379-58-9 for the S-enantiomer, generic structure implied).[1][2] As a critical chiral intermediate in the synthesis of oxazolidinone antibiotics (e.g., Linezolid), understanding its solubility landscape is paramount for maximizing yield, ensuring enantiomeric purity, and designing scalable isolation protocols.[2]

This document moves beyond simple "soluble/insoluble" binary classifications. It applies thermodynamic modeling (Hansen Solubility Parameters) and experimental rigor to define the Design Space for crystallization and reaction engineering.

Part 1: Physicochemical Characterization & Molecular Logic[1]

To predict solubility, we must first deconstruct the solute's molecular interactions.[2] 5-(Aminomethyl)-2-oxazolidinone is not a simple lipophilic organic; it is a polar, poly-functional heterocycle .[1][2]

Structural Determinants of Solubility

The molecule features two distinct domains that compete for solvation:

  • The Oxazolidinone Ring (Carbamate): A rigid, polar cyclic carbamate.[2] It possesses a high dipole moment (approx.[2] 4.0–5.0 D for the ring system) and acts as a hydrogen bond acceptor (C=O).

  • The Aminomethyl Side Chain: A primary amine (

    
    ) attached to the C5 position.[2] This group is a potent hydrogen bond donor and acceptor.[2] It also imparts basicity (
    
    
    
    ), making solubility highly pH-dependent in aqueous/protic media.[2]
The "Brick Dust" Phenomenon

Oxazolidinones often exhibit high crystal lattice energy due to extensive intermolecular hydrogen bonding (N-H···O=C). This results in high melting points (typically >100°C for this class) and lower-than-predicted solubility in moderate polarity solvents (like dichloromethane or THF).[1][2]

Implication for Process: You cannot rely on "like dissolves like" in its simplest form.[2] You must overcome the lattice energy using solvents with high Hydrogen Bonding capability (


) .

Part 2: Solubility Profile & Solvent Screening[1][2]

The following data summarizes the solubility behavior of the free base form at 25°C. Note: The hydrochloride salt form is insoluble in most organics but highly soluble in water and methanol.

Table 1: Solubility Classification in Process Solvents
Solvent ClassRepresentative SolventSolubility RatingProcess Utility
Polar Protic WaterHigh (>100 mg/mL)Reaction medium; biphasic extraction (pH adjusted).[1][2]
Polar Protic MethanolHigh (>100 mg/mL)Primary solvent for synthesis; excellent for homogenous reactions.[2]
Polar Protic EthanolModerate (20–50 mg/mL)Ideal Recrystallization Solvent. High

with temp.[2]
Polar Protic Isopropanol (IPA)Low-Moderate (<15 mg/mL)Anti-solvent or wash solvent to maximize yield.[2]
Polar Aprotic DMSO / DMAcVery High (>200 mg/mL)"Universal solvent" for stock solutions; difficult to remove.[2]
Polar Aprotic AcetonitrileModerate Useful for HPLC; poor for process scale-up due to cost/toxicity.[1][2]
Ethers THF / 2-MeTHFLow Poor solubility limits utility; often requires heating.[1][2]
Esters Ethyl AcetateVery Low (<5 mg/mL)Anti-solvent. Excellent for precipitating the product.
Hydrocarbons Hexane / TolueneInsoluble Strictly anti-solvents; used to drive crystallization.[2]

Critical Insight: The sharp solubility drop-off between Methanol and Ethanol/IPA is the "Sweet Spot" for purification.[2] A solvent swap from MeOH to IPA is a standard unit operation to force crystallization of this intermediate.[2]

Part 3: Thermodynamic Modeling (Hansen Solubility Parameters)

To scientifically validate solvent selection, we utilize Hansen Solubility Parameters (HSP).[2][3][4][5] The solute is defined by three energy components: Dispersion (


), Polarity (

), and Hydrogen Bonding (

).[4][6]
Estimated HSP Values

Derived via Group Contribution Methods (Van Krevelen/Hoftyzer)

  • 
     (Dispersion):  ~17.5 MPa
    
    
    
    (Ring structure)
  • 
     (Polarity):  ~13.0 MPa
    
    
    
    (Carbamate dipole)
  • 
     (H-Bonding):  ~14.5 MPa
    
    
    
    (Primary amine + Carbamate)[1]
  • Interaction Radius (

    
    ):  ~8.0
    
The Interaction Distance ( )

The solubility "distance" between solvent (1) and solute (2) is calculated as:



Interpretation:

  • Methanol (

    
    ):  Inside the sphere (
    
    
    
    ). Dissolution predicted.[2][4][7]
  • Toluene (

    
    ):  Far outside the sphere. Immiscible.
    
  • Ethyl Acetate: High

    
     but low 
    
    
    
    .[2] The lack of H-bonding capability prevents it from breaking the crystal lattice of the amine.[2]

Part 4: Experimental Protocols

Self-Validating Solubility Determination (Shake-Flask HPLC)

Do not rely on visual inspection.[1][2] This protocol ensures thermodynamic equilibrium.

Objective: Determine saturation solubility (


) with <2% RSD.

Workflow Diagram:

SolubilityProtocol Start Preparation Excess Add Excess Solid (>200% visual sat.) Start->Excess Equilibrate Agitate @ Temp (24h, Thermomixer) Excess->Equilibrate Check Visual Check: Solid must remain Equilibrate->Check Check->Equilibrate No Solid (Add more) Filter Syringe Filter (0.22 µm PTFE) Check->Filter Solid Present Dilute Dilute in Mobile Phase (Prevents precipitation) Filter->Dilute Analyze HPLC Quantification (vs. External Std) Dilute->Analyze

Caption: Figure 1. Self-validating solubility workflow. The "Visual Check" loop ensures saturation is maintained, preventing false-low results.

Protocol Steps:

  • Preparation: Weigh approx. 100 mg of 5-(aminomethyl)-2-oxazolidinone into a 4 mL vial.

  • Solvent Addition: Add 1.0 mL of target solvent.[2]

  • Equilibration: Agitate at target temperature (e.g., 25°C) for 24 hours.

    • Validation: If the solution becomes clear, add more solid until a persistent suspension is observed.

  • Sampling: Centrifuge or filter (0.22 µm PTFE) the supernatant.[2]

    • Critical: The syringe and filter must be pre-warmed if measuring solubility at elevated temperatures to prevent crash-out.[1][2]

  • Quantification: Dilute the filtrate 1:100 in water/acetonitrile (50:50) and analyze via HPLC-UV (210 nm).

Part 5: Process Application – Recrystallization Strategy

The primary use of this solubility profile is to purify the intermediate from reaction byproducts (e.g., inorganic salts, ring-opened impurities).

The "Cooling + Anti-Solvent" Hybrid

A single solvent often fails to provide high yield and high purity.[2] A binary system is recommended.[2]

Recommended System: Ethanol (Solvent) / Ethyl Acetate (Anti-Solvent).

Mechanism:

  • Dissolution: The amine dissolves in hot Ethanol (60°C).[2]

  • Seeding: Cool to 40°C and seed with pure crystals.

  • Desaturation: Slowly add Ethyl Acetate. This lowers the dielectric constant of the mixture, driving the polar amine out of solution while keeping less polar impurities dissolved.[2]

Decision Logic Diagram:

Recrystallization Input Crude 5-(Aminomethyl)-2-oxazolidinone Dissolve Dissolve in Hot Ethanol (60°C) (Min. Volume) Input->Dissolve Filter Hot Filtration (Remove Salts/Insolubles) Dissolve->Filter Cool Cool to 40°C (Metastable Zone) Filter->Cool Seed Add Seed Crystals (0.5 wt%) Cool->Seed AntiSolvent Dose Ethyl Acetate (Ratio 1:3 v/v) Seed->AntiSolvent Chill Cool to 0°C (Maximize Yield) AntiSolvent->Chill Isolate Filtration & Wash (Cold EtOAc) Chill->Isolate

Caption: Figure 2.[1][2] Optimized recrystallization workflow utilizing solubility differentials between protic and ester solvents.

References

  • Brickner, S. J., et al. (1996).[2] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry, 39(3), 673–679.[2] Link

  • Hansen, C. M. (2007).[2] Hansen Solubility Parameters: A User's Handbook (2nd Ed.).[2] CRC Press.[2] Link

  • Perrault, W. R., et al. (2003).[2] "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, 7(4), 533–546.[2] Link

  • Pearlman, B. A., et al. (2009).[2] "An Efficient and Practical Synthesis of Antibacterial Linezolid." Journal of Chemical Research.[2][8] Link

  • Jouyban, A. (2008).[2] "Review of the cosolvency models for predicting drug solubility in solvent mixtures." Journal of Pharmacy & Pharmaceutical Sciences, 11(1), 32-58.[2] Link

Sources

An In-depth Technical Guide to the History and Discovery of Oxazolidinone Antibiotic Intermediates

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive exploration of the pivotal moments and scientific innovations that led to the development of oxazolidinone antibiotics, a critical class of drugs in the fight against resistant Gram-positive bacterial infections. We will delve into the history of their discovery, the rationale behind key medicinal chemistry decisions, and the synthetic pathways developed to access the essential intermediates that form the core of these life-saving therapeutics.

Part 1: A Tale of Two Companies: The Genesis of a New Antibiotic Class

The story of the oxazolidinones begins not with a single breakthrough, but with a relay of scientific discovery, driven by industrial competition and serendipity. In the late 1970s and 1980s, the medical community faced a growing crisis: the rise of multidrug-resistant Gram-positive bacteria, such as Methicillin-resistant Staphylococcus aureus (MRSA) and Vancomycin-Resistant Enterococci (VRE).[1][2][3] This created an urgent medical need for entirely new classes of antibacterial agents.[4]

The DuPont Era: Initial Discovery and a Critical Setback

The first antimicrobial oxazolidinones were identified by E. I. duPont de Nemours & Company during a screening program in the 1980s.[5][6] This pioneering work led to the discovery of potent compounds, notably DuP-105 and DuP-721, which demonstrated significant activity against a range of Gram-positive pathogens, with potency comparable to vancomycin.[5][7][8] These early compounds established the N-aryl-5-acetamidomethyl-2-oxazolidinone scaffold as a viable pharmacophore.[9]

However, the journey of DuPont's lead compound, DuP-721, was cut short. Preclinical in vivo trials revealed serious toxicity issues, specifically myelosuppression (bone marrow suppression), forcing DuPont to abandon its antibacterial oxazolidinone development program.[1][5]

The Upjohn/Pharmacia Revival: From Toxicity to Triumph

While DuPont's discovery had stalled, their published work and patents had illuminated a promising new area of research.[5] Scientists at The Upjohn Company (which, through a series of mergers, became part of Pharmacia and ultimately Pfizer) initiated their own oxazolidinone research program.[4][5][10] They developed their own series of compounds, and in a moment of serendipity, their lead compound did not exhibit the toxicity that plagued DuPont's DuP-721.[5]

This intensive medicinal chemistry campaign led to the identification of two promising clinical candidates: eperezolid and linezolid.[3][4][5][10] Both showed excellent in vitro activity and in vivo efficacy in animal models.[2][4][10] The final decision between them came down to pharmacokinetics. Phase I human trials revealed that linezolid could be dosed twice daily, whereas eperezolid would require a three-times-daily regimen.[1][11] This superior pharmacokinetic profile led to the selection of linezolid for further development.[4] Linezolid (marketed as Zyvox) was approved by the US FDA in 2000, becoming the first member of this new antibiotic class to reach the market.[7][8][12]

Diagram 1: Historical Development of Oxazolidinone Antibiotics

G cluster_0 1980s: DuPont Discovery cluster_1 Early 1990s: Upjohn/Pharmacia Development cluster_2 2000: Market Approval Dupont_Screening Screening Program Identifies Oxazolidinone Activity Dup_Leads Lead Compounds: DuP-105 & DuP-721 Dupont_Screening->Dup_Leads Potent Gram+ Activity Found Toxicity DuP-721 Shows Preclinical Toxicity Dup_Leads->Toxicity Abandonment Program Abandoned Toxicity->Abandonment Upjohn_Program New Oxazolidinone Program Initiated Abandonment->Upjohn_Program Public Domain Knowledge Spurs New Research SAR_Campaign Intensive SAR Campaign (Structure-Activity Relationship) Upjohn_Program->SAR_Campaign New_Leads Clinical Candidates Emerge: Eperezolid & Linezolid SAR_Campaign->New_Leads Improved Safety Profile Achieved PK_Studies Pharmacokinetic Profile Comparison New_Leads->PK_Studies Selection Linezolid Selected (Twice-daily dosing) PK_Studies->Selection FDA_Approval Linezolid (Zyvox) Receives FDA Approval Selection->FDA_Approval

Caption: A timeline of the key events in the discovery and development of oxazolidinone antibiotics.

Part 2: The Core Structure and Mechanism of Action

The antibacterial power of oxazolidinones stems from their unique mechanism of action and their core chemical structure.

Mechanism: A Unique Inhibition of Protein Synthesis

Unlike many other antibiotics that inhibit the elongation phase of protein synthesis, oxazolidinones act at the very first step: initiation.[13][] Linezolid binds to the 23S portion of the 50S ribosomal subunit, a component of the bacterial ribosome.[13][15][16] This binding prevents the formation of a functional 70S initiation complex, which is the essential starting point for translating messenger RNA (mRNA) into proteins.[4][6][][15] By blocking this crucial first step, protein synthesis is halted, which either stops bacterial growth (bacteriostatic effect) or leads to cell death.[13]

This unique mechanism means that cross-resistance with other classes of protein synthesis inhibitors is rare.[4][13]

The Key Intermediates: A Retrosynthetic Look at Linezolid

To understand the synthesis of oxazolidinones, chemists often use retrosynthetic analysis—a technique of mentally deconstructing the target molecule into simpler, commercially available starting materials. The structure of Linezolid can be broken down into three key intermediates or synthons.

Diagram 2: Retrosynthetic Analysis of Linezolid

G cluster_intermediates Key Disconnections & Intermediates Linezolid Linezolid (Target Molecule) Intermediate_A Intermediate A: 3-Fluoro-4-morpholinylaniline (Aromatic Core) Linezolid->Intermediate_A C-N Bond (Aromatic Amine) Intermediate_B Intermediate B: (S)-Glycidyl Butyrate or (R)-Epichlorohydrin (Chiral C3 Building Block) Linezolid->Intermediate_B Oxazolidinone Ring Formation Intermediate_C Intermediate C: Acetyl Group Source (e.g., Acetic Anhydride) Linezolid->Intermediate_C Amide Bond Formation

Caption: A retrosynthetic breakdown of Linezolid into its core chemical building blocks.

The synthesis of Linezolid, and oxazolidinones in general, hinges on the efficient and stereocontrolled assembly of these pieces. The most critical challenge is the construction of the chiral oxazolidinone ring.

Part 3: Synthesis of Core Oxazolidinone Intermediates

The industrial synthesis of Linezolid has been highly optimized, but the fundamental steps involve the preparation of two key intermediates and their subsequent coupling to form the oxazolidinone core.

Intermediate 1: The N-Aryl Carbamate

The first step is typically the "activation" of the aromatic amine (Intermediate A) to facilitate the ring-forming reaction. This is achieved by converting the aniline derivative into a carbamate. This serves two purposes: it protects the amine and provides the carbonyl group that will become part of the final oxazolidinone ring.

A common laboratory and industrial method involves reacting the aniline with an acylating agent like ethyl or methyl chloroformate in the presence of a base.[17]

Table 1: Reagents for N-Aryl Carbamate Formation

ComponentExample ReagentPurpose
Starting Material 3-Fluoro-4-morpholinoanilineProvides the core aromatic structure required for antibacterial activity.
Acylating Agent Ethyl ChloroformateIntroduces the carbamate functional group.
Base Sodium Bicarbonate or TriethylamineNeutralizes the HCl byproduct of the reaction.
Solvent Dichloromethane or Ethyl AcetateProvides a medium for the reaction.
Intermediate 2: The Chiral C3 Epoxide Synthon

The defining feature of active oxazolidinone antibiotics is the (S)-stereochemistry at the C5 position of the ring.[5] To achieve this, the synthesis must use a chiral building block that introduces this specific stereocenter. The most common and cost-effective intermediates are enantiomerically pure three-carbon (C3) synthons like (R)-epichlorohydrin or (S)-glycidyl butyrate.[17][18][19] The "(R)" configuration of epichlorohydrin ultimately yields the desired "(S)" configuration in the final oxazolidinone ring due to the reaction mechanism (an SN2 inversion).

The Ring-Forming Reaction: Assembling the Core

The pivotal step in the synthesis is the cyclization reaction between the N-aryl carbamate and the chiral C3 epoxide. This reaction requires a strong base to deprotonate the carbamate nitrogen, turning it into a potent nucleophile. The nucleophilic nitrogen then attacks the epoxide, leading to ring formation.

Early lab-scale syntheses often employed strong, air-sensitive organometallic bases like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C).[19][20] While effective, these conditions are challenging and costly to implement on an industrial scale.

More recent and practical industrial processes have been developed using milder and more manageable bases, such as lithium hydroxide (LiOH) or lithium tert-butoxide (LiOtBu), in a polar aprotic solvent like dimethylformamide (DMF).[17][21]

Diagram 3: General Synthetic Workflow for the Oxazolidinone Core

G A Start: 3-Fluoro-4- morpholinoaniline B Step 1: Carbamate Formation (e.g., + Ethyl Chloroformate, Base) A->B C Intermediate: N-Aryl Carbamate B->C D Step 2: Cyclization (Base-mediated reaction) C->D E Key Intermediate: (R)-5-(chloromethyl)-3-aryl- oxazolidin-2-one D->E G Step 3: Side-Chain Elaboration (Azide displacement, reduction, acetylation) E->G F Start: (R)-Epichlorohydrin (Chiral C3 Synthon) F->D H Final Product: Linezolid G->H

Caption: A simplified workflow for the synthesis of Linezolid from key starting materials.

Part 4: Experimental Protocol: Synthesis of the Oxazolidinone Core

The following protocol is a representative example of a modern, industrially viable method for constructing the core intermediate of Linezolid, adapted from methodologies described in the literature.[17][18]

Reaction: Synthesis of (R)-5-(chloromethyl)-3-(3-fluoro-4-morpholinophenyl)oxazolidin-2-one from methyl (3-fluoro-4-morpholinophenyl)carbamate.

Self-Validating System Principles:

  • Purity of Starting Materials: Success is predicated on the high purity of the N-aryl carbamate and the enantiomeric excess (>99%) of the (R)-epichlorohydrin.

  • Anhydrous Conditions: The reaction is sensitive to water, which can quench the base and lead to side reactions. All solvents and glassware must be rigorously dried.

  • Temperature Control: While milder than cryogenic methods, maintaining the reaction temperature is crucial for preventing side-product formation.

  • In-Process Controls: Progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the reaction goes to completion before quenching.

Step-by-Step Methodology
  • Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a thermometer, a nitrogen inlet, and a dropping funnel. The system is flame-dried under a vacuum and then purged with dry nitrogen gas to ensure an inert atmosphere.

  • Reagent Charging:

    • The N-aryl carbamate (1.0 equivalent) is dissolved in anhydrous Dimethylformamide (DMF).

    • The solution is cooled to 0-5 °C using an ice-water bath.

  • Base Addition:

    • Lithium tert-butoxide (LiOtBu) (approx. 1.1 equivalents) is added portion-wise to the stirred solution, maintaining the temperature below 10 °C. The mixture is stirred for 30-60 minutes at this temperature.

  • Epichlorohydrin Addition:

    • (R)-epichlorohydrin (approx. 1.5-2.0 equivalents) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 15 °C.

  • Reaction: The reaction mixture is allowed to slowly warm to room temperature and is stirred for 12-24 hours. The reaction is monitored by TLC/HPLC until the starting carbamate is consumed.

  • Work-up and Isolation:

    • The reaction is carefully quenched by the slow addition of a saturated aqueous ammonium chloride solution.

    • The mixture is extracted three times with a suitable organic solvent, such as ethyl acetate.

    • The combined organic layers are washed with water and then with brine to remove residual DMF and salts.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure (rotary evaporation).

  • Purification: The crude product is purified by recrystallization from a solvent system like isopropanol/hexane to yield the (R)-5-(chloromethyl) intermediate as a white crystalline solid. The enantiomeric purity is confirmed by chiral HPLC.

This intermediate is the direct precursor to Linezolid. The chloromethyl group at the C5 position is then converted to the required acetamidomethyl side chain through a sequence of reactions, typically involving displacement with an azide, reduction of the azide to an amine, and final acetylation.[22][23]

Conclusion

The journey from the initial discovery of the oxazolidinone scaffold to the clinical success of Linezolid is a testament to the power of medicinal chemistry and process development. The identification and synthesis of key intermediates—specifically the N-aryl carbamate and a chiral C3 epoxide—were central to overcoming early toxicity challenges and developing a scalable, stereoselective manufacturing process. This class of antibiotics remains a vital tool against drug-resistant pathogens, and the foundational synthetic strategies developed for its first members continue to inform the discovery of next-generation oxazolidinone therapeutics.[24]

References

  • Basicmedical Key. (2016, August 27). Oxazolidinones. Available from: [Link]

  • Diekema, D. J., & Jones, R. N. (2001). The discovery of linezolid, the first oxazolidinone antibacterial agent. Current Drug Targets-Infectious Disorders, 1(2), 181-199. Available from: [Link]

  • Wikipedia. (n.d.). Linezolid. Available from: [Link]

  • RCSB PDB. (n.d.). Oxazolidinone. PDB-101. Available from: [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Linezolid? Available from: [Link]

  • de Mattos, M. C., et al. (2015). Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. Molecules, 20(7), 12595-12613. Available from: [Link]

  • Hultin, P. G., et al. (2005). Practical Synthesis of Fluorous Oxazolidinone Chiral Auxiliaries from α-Amino Acids. The Journal of Organic Chemistry, 70(23), 9474-9481. Available from: [Link]

  • Azam, M. W., & Vaziri, A. (2018). Linezolid: a review of its properties, function, and use in critical care. Journal of Critical Care, 45, 22-29. Available from: [Link]

  • Brickner, S. J. (2001). The discovery of linezolid, the first oxazolidinone antibacterial agent. Current Drug Targets-Infectious Disorders, 1(2), 181-199. Available from: [Link]

  • Hultin, P. G. (2006). Design, Synthesis, and Application of Fluorous Oxazolidinone Chiral Auxiliaries. University of Manitoba. Available from: [Link]

  • Lo, H. L., et al. (2015). Rapid synthesis and antimicrobial activity of novel 4-oxazolidinone heterocycles. Bioorganic & Medicinal Chemistry Letters, 25(22), 5184-5187. Available from: [Link]

  • de Sousa, J. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 392-414. Available from: [Link]

  • Iovine, V., et al. (2020). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2020(5), 112-126. Available from: [Link]

  • Divi, M. R., et al. (2015). Design, Synthesis, and Identification of Silicon Incorporated Oxazolidinone Antibiotics with Improved Brain Exposure. ACS Medicinal Chemistry Letters, 6(12), 1202-1207. Available from: [Link]

  • Ford, C. W., et al. (1998). Oxazolidinone antibacterial agents: development of the clinical candidates eperezolid and linezolid. Expert Opinion on Investigational Drugs, 7(10), 1635-1647. Available from: [Link]

  • Kádasi, Z., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry, 16, 1851-1859. Available from: [Link]

  • Buratovich, M. A. (2025). Oxazolidinone antibiotics. Salem Press Encyclopedia of Health. Available from: [Link]

  • Wilson, D. N., et al. (2008). Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome. Molecular and Cellular Biology, 28(6), 1877-1886. Available from: [Link]

  • Riedl, B., & Endermann, R. (1999). Recent developments with oxazolidinone antibiotics. Expert Opinion on Therapeutic Patents, 9(5), 625-633. Available from: [Link]

  • Ford, C. W., et al. (1997). Update Anti-infectives Oxazolidinone antibacterial agents: development of the clinical candidates eperezolid and linezolid. Expert Opinion on Investigational Drugs, 6(2), 151-158. Available from: [Link]

  • Mphahlele, M. J., et al. (2025). Facile Synthesis of Oxazolidinones as Potential Antibacterial Agents. ChemistrySelect, 10(2). Available from: [Link]

  • BioWorld. (2003, October 6). New antibacterial oxazolidinones discovered at P&U (now Pfizer). Available from: [Link]

  • Reddy, K. K., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Current Organic Synthesis, 16(2), 305-310. Available from: [Link]

  • ResearchGate. (n.d.). Development of oxazolidinones. Available from: [Link]

  • Swaney, S. M., et al. (1998). The Oxazolidinone Linezolid Inhibits Initiation of Protein Synthesis in Bacteria. Antimicrobial Agents and Chemotherapy, 42(12), 3251-3255. Available from: [Link]

  • Lee, K., & Park, H. (2016). A New Method for the Oxazolidinone Key Intermediate of Linezolid and its Formal Synthesis. Bulletin of the Korean Chemical Society, 37(6), 839-842. Available from: [Link]

  • Shaw, K. J., & Barbachyn, M. R. (2011). The oxazolidinones: past, present, and future. Annals of the New York Academy of Sciences, 1241, 48-70. Available from: [Link]

  • Duan, A., et al. (2013). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones. The Journal of Organic Chemistry, 78(24), 12474-12482. Available from: [Link]

  • Google Patents. (n.d.). WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide.
  • Wikipedia. (n.d.). Oxazolidine. Available from: [Link]

  • de Sousa, J. S., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry, 14(3), 392-414. Available from: [Link]

  • Madhusudhan, G., et al. (2012). A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica, 4(1), 428-436. Available from: [Link]

  • WIPO Patentscope. (n.d.). WO/2009/063505 PROCESS FOR PREPARATION OF (S) (N-[[3-[3-FLUORO-4-(4-MORPHOLINYL) HEN L -2-OXO-5-OXAZOLIDIN L METHYL]ACETAMIDE. Available from: [Link]

  • Wang, Y., et al. (2008). Synthesis and Antibacterial Properties of Oxazolidinones and Oxazinanones. Current Medicinal Chemistry, 15(26), 2735-2753. Available from: [Link]

  • Reddy, K. K., et al. (2019). A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4-Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide. Current Organic Synthesis, 16(2), 305-310. Available from: [Link]

  • Ordóñez, M., et al. (2011). Microwave-Assisted Improved Synthesis of Oxazolidin-2-ones, Oxazolidine-2-thiones and Thiazolidine-2-thione Chiral Auxiliaries. Molecules, 16(10), 8634-8646. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Oxazolidinone synthesis. Available from: [Link]www.organic-chemistry.org/namedreactions/oxazolidinone-synthesis.shtm)

Sources

Metabolic Stability of 5-(Aminomethyl)-2-oxazolidinone Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Executive Summary: The Paradox of the Oxazolidinone Core

The 5-(aminomethyl)-2-oxazolidinone scaffold represents a privileged structure in medicinal chemistry, most notably serving as the pharmacophore for the antibiotic Linezolid and its successors (e.g., Tedizolid, Radezolid).

From a metabolic perspective, this scaffold presents a unique profile:

  • Core Rigidity: The 2-oxazolidinone ring itself is exceptionally stable against hydrolytic and oxidative cleavage by Cytochrome P450 (CYP) enzymes.

  • Side-Chain Vulnerability: The metabolic fate is almost exclusively dictated by the substituents at the C-5 position (the aminomethyl arm) and the N-3 aryl moiety.

  • Enzymatic Liability: Unlike most drugs cleared by hepatic CYPs, this scaffold’s primary liability is not clearance, but toxicity via Monoamine Oxidase (MAO) inhibition .

This guide details the structural determinants of this stability, the unique non-CYP metabolic pathways involved, and the protocols required to validate them.

Structural Analysis & Metabolic Vulnerabilities[1]

To optimize the metabolic stability of this scaffold, one must deconstruct it into three distinct zones.

Zone A: The 2-Oxazolidinone Ring (The Anchor)
  • Status: Metabolically Inert.

  • Mechanism: The cyclic carbamate structure resists hydrolysis under physiological conditions. Unlike linear carbamates or esters, the ring strain and electronic stabilization prevent attack by esterases.

  • Implication: You rarely need to modify the ring itself for stability.

Zone B: The C-5 Aminomethyl Side Chain (The Vector)
  • Status: High Liability (MAO Interaction).

  • Mechanism: The free primary amine at C-5 mimics the transition state of neurotransmitters (like dopamine/serotonin), making it a potent substrate/inhibitor for MAO-A and MAO-B.

  • Optimization Strategy: The amine is almost invariably acylated (e.g., acetamide in Linezolid) or converted to a heterocycle (e.g., triazole in Radezolid). This steric and electronic masking prevents MAO degradation and reduces hypertensive crisis risks (the "cheese effect").

Zone C: The N-3 Aryl Group (The Clearance Site)
  • Status: Variable Stability.

  • Mechanism: While the phenyl ring is necessary for binding to the bacterial 23S rRNA, it is the site of distal metabolism. In Linezolid, the morpholine ring attached here is the "soft spot," undergoing oxidation to aminoethoxyacetic acid metabolites.

  • Optimization Strategy: Fluorination of the phenyl ring (typically 3-fluoro) blocks metabolic oxidation at the ortho-positions and improves potency.

Metabolic Pathways: Non-CYP Dominance

A critical distinction of the 5-(aminomethyl)-2-oxazolidinone class is its independence from major CYP isoforms (CYP3A4, 2D6). This reduces drug-drug interactions (DDIs) but shifts the burden to ubiquitous oxidases and chemical stability.

Diagram 1: Metabolic Fate & MAO Interaction Logic

Oxazolidinone_Metabolism Scaffold 5-(Aminomethyl)-2-oxazolidinone (Core Scaffold) FreeAmine Free Amine Species (R-NH2) Scaffold->FreeAmine De-protection (Rare in vivo) Acylated Acylated/Heterocyclic (Drug-Like Form) Scaffold->Acylated Synthetic Optimization MAO_Complex MAO-A/B Complex (Toxicity/Inhibition) FreeAmine->MAO_Complex High Affinity Binding Acylated->MAO_Complex Steric Blockade (Low Affinity) Morpholine Distal Ring Oxidation (e.g., Linezolid) Acylated->Morpholine Non-CYP Oxidases Excretion Renal Excretion (Parent + Metabolites) Acylated->Excretion ~30% Unchanged Metabolite_Ox Oxidative Deamination (Inactive/Toxic) MAO_Complex->Metabolite_Ox MAO Turnover Acid_Metabs Carboxylic Acid Metabolites (A & B) Morpholine->Acid_Metabs Ring Opening Acid_Metabs->Excretion

Caption: Metabolic bifurcation of the scaffold. Acylation of the C-5 amine (Green path) is required to avoid MAO toxicity (Red path) and shift clearance to renal/distal oxidation routes.

Experimental Protocols for Stability Assessment

Trustworthy data requires self-validating protocols. For this scaffold, standard microsomal assays are insufficient because they often miss MAO-mediated effects. You must run a Dual-Path Stability Screen .

Protocol A: Microsomal Stability (The Clearance Check)

Purpose: To assess general oxidative stability and distal ring metabolism.

  • Preparation:

    • Thaw pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

    • Prepare test compound (1 µM final) in potassium phosphate buffer (100 mM, pH 7.4).

    • Control: Include Linezolid (stable) and Testosterone (high turnover).

  • Incubation:

    • Pre-incubate microsomes + compound for 5 min at 37°C.

    • Initiation: Add NADPH-generating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

    • Crucial Step: For this scaffold, run a parallel incubation without NADPH . If degradation occurs without NADPH, it indicates chemical instability or non-CYP enzymatic hydrolysis (rare for this core).

  • Sampling:

    • Aliquot at 0, 15, 30, 60 min.[1]

    • Quench with ice-cold Acetonitrile (containing internal standard, e.g., Tolbutamide).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS.[2]

    • Calculation: Plot ln(% remaining) vs. time to determine

      
       and 
      
      
      
      .
Protocol B: MAO Inhibition Screen (The Safety Check)

Purpose: To ensure the C-5 modification effectively blocks MAO binding.

  • Enzyme Source: Recombinant Human MAO-A and MAO-B (expressed in baculovirus).

  • Substrate: Kynuramine (non-fluorescent)

    
     4-hydroxyquinoline (fluorescent).
    
  • Workflow:

    • Dilute test compound in buffer (100 mM potassium phosphate, pH 7.4).

    • Add MAO-A or MAO-B enzyme (adjust concentration to linear velocity range).

    • Incubate 15 min at 37°C (allows for potential time-dependent inhibition).

    • Add Kynuramine substrate (

      
       concentration: ~50 µM for MAO-A, ~30 µM for MAO-B).
      
    • Measure fluorescence continuously (Ex 310 nm / Em 400 nm) for 20 min.

  • Validation:

    • Positive Control: Clorgyline (MAO-A specific) and Deprenyl (MAO-B specific).

    • Success Criteria: An

      
       (or 
      
      
      
      ) is desired to avoid clinical dietary restrictions (tyramine interaction).

Quantitative SAR: Optimization Table

The following table summarizes how structural changes affect metabolic stability and MAO liability.

Structural ZoneModificationMetabolic Stability ImpactMAO Liability RiskRecommendation
C-5 Side Chain Free Amine (

)
Low (Oxidative Deamination)Critical (High Affinity)Avoid (Intermediate only)
Acetamide (

)
High (Stable)Low (Steric clash)Standard (Linezolid)
TriazoleHigh (Stable)LowExcellent (Radezolid)
HydroxymethylModerate (Glucuronidation)ModerateViable with modifications
N-3 Aryl Ring Unsubstituted PhenylModerate (Ring hydroxylation)LowPoor Potency
3-Fluoro PhenylHigh (Blocks oxidation)LowEssential
3,5-Difluoro PhenylHigh LowGood for potency
Distal Ring MorpholineModerate (Oxidation to acid)LowAcceptable (Linezolid)
ThiomorpholineLow (S-oxidation)LowRisk of rapid clearance
Pyridine/HeterocyclesVariableLowCase-by-case optimization

Workflow Visualization

This diagram outlines the decision tree for evaluating new 5-(aminomethyl)-2-oxazolidinone analogs.

Stability_Workflow cluster_0 Phase 1: Safety (MAO) cluster_1 Phase 2: Clearance Start New Scaffold Analog MAO_Assay MAO A/B Inhibition Assay (Protocol B) Start->MAO_Assay Decision_MAO IC50 > 100 µM? MAO_Assay->Decision_MAO HLM_Assay Microsomal Stability (HLM) (Protocol A) Decision_MAO->HLM_Assay Yes (Safe) Stop1 Redesign C-5 Substituent Decision_MAO->Stop1 No (Toxic Risk) NADPH_Check Degradation w/o NADPH? HLM_Assay->NADPH_Check Clearance_Calc Calculate CL_int NADPH_Check->Clearance_Calc No Chem_Instability Chemical Instability (Check pH/Buffer) NADPH_Check->Chem_Instability Yes Final_Profile Candidate Selection Clearance_Calc->Final_Profile Low Clearance

Caption: Sequential screening workflow prioritizing MAO safety before metabolic clearance, reflecting the specific liabilities of this chemical class.

References

  • Linezolid - StatPearls - NCBI Bookshelf. National Institutes of Health. (2024).[3][4] [Link]

  • Pharmacokinetics, metabolism, and excretion of linezolid following an oral dose of [(14)C]linezolid to healthy human subjects. Drug Metabolism and Disposition.[5][6] (2001).[3][6][7][8] [Link]

  • Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. (2023).[9][10] [Link]

  • Structure-Activity Relationships of Diverse Oxazolidinones for Linezolid-Resistant Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. (2010). [Link]

  • Evaluation of the monoamine oxidases inhibitory activity of a small series of 5-(azole)methyl oxazolidinones. European Journal of Pharmaceutical Sciences. (2015). [Link]

  • Oxidation of the Novel Oxazolidinone Antibiotic Linezolid in Human Liver Microsomes. Drug Metabolism and Disposition. (2003). [Link]

Sources

Key functional groups in 5-(Aminomethyl)-2-oxazolidinone for medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Key functional groups in 5-(Aminomethyl)-2-oxazolidinone for medicinal chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Structural Biologists, and Process Scientists

Modular Architecture, Ribosomal Mechanics, and Synthetic Protocols [1]

Executive Summary: The "Warhead" of Protein Synthesis Inhibition

The 5-(aminomethyl)-2-oxazolidinone scaffold represents the core pharmacophore of the oxazolidinone class of antibiotics (e.g., Linezolid, Tedizolid). Unlike macrolides or aminoglycosides, this scaffold functions by binding to the 23S rRNA of the 50S ribosomal subunit , specifically distorting the peptidyl transferase center (PTC) to prevent the formation of the initiation complex.

For the medicinal chemist, this structure is not merely a rigid ring; it is a vector for precise hydrogen bonding and steric positioning. This guide deconstructs the scaffold into its functional quadrants, analyzing the causality between chemical structure and biological efficacy.

Structural Biology & Mechanism of Action

To design around this core, one must understand its target environment. The oxazolidinone ring binds to the A-site pocket of the 50S subunit.[2][3][4][5]

  • Primary Interaction: The scaffold stabilizes a distinct, non-productive conformation of the universally conserved U2585 nucleotide within the 23S rRNA.[3]

  • The Consequence: This steric distortion prevents the aminoacyl moiety of the incoming tRNA from properly seating in the A-site, thereby halting peptide bond formation before it begins.

  • The C-5 "Hinge": The (S)-configuration at the C-5 position is non-negotiable. It orients the aminomethyl side chain toward the phosphate backbone of G2505 , acting as a critical hydrogen bond donor.

Detailed Structure-Activity Relationship (SAR)

The molecule can be dissected into four critical zones. Below is the logic governing each:

Functional ZoneChemical FeatureBiological Causality (The "Why")
Zone A: The Core 2-Oxazolidinone RingActs as a rigid, planar spacer. It positions the N-3 aryl group and C-5 side chain at the precise angle (approx. 109.5°) required to span the hydrophobic cleft of the PTC.
Zone B: Stereocenter (S)-Configuration at C-5Critical. The (R)-enantiomer is essentially inactive. The (S)-isomer directs the C-5 substituent into a specific pocket; the (R)-isomer forces it into a steric clash with the ribosome wall.
Zone C: The "Arm" 5-Aminomethyl GroupThe primary H-bond donor. In Linezolid, this is an acetamide (

). Optimization: Replacing the acetyl group with isoxazoles or thioureas can improve potency against resistant strains (e.g., cfr methylation) by establishing alternative H-bonds.
Zone D: The Anchor N-3 Aryl GroupProvides lipophilicity and

-stacking interactions. A fluorine atom at the meta-position (3-F) typically enhances activity by influencing the electronic properties of the ring and improving metabolic stability.
Visualization: SAR Logic Pathway

The following diagram illustrates the decision tree for optimizing this pharmacophore.

SAR_Logic Core 5-(Aminomethyl)-2-oxazolidinone (The Scaffold) C5_Stereo C-5 Stereochemistry Core->C5_Stereo N3_Aryl N-3 Aryl Attachment Core->N3_Aryl C5_Sidechain C-5 Aminomethyl Arm Core->C5_Sidechain S_Config (S)-Configuration REQUIRED C5_Stereo->S_Config R_Config (R)-Configuration INACTIVE (Steric Clash) C5_Stereo->R_Config Meta_F Meta-Fluorine (3-F) Improves pKa & Potency N3_Aryl->Meta_F Para_Sub Para-Substitution (Morpholine/Ring C) Modulates PK/Solubility N3_Aryl->Para_Sub Binding H-Bond to G2505/Phosphate Backbone C5_Sidechain->Binding Ribosomal A-Site Inhibition Ribosomal A-Site Inhibition Binding->Ribosomal A-Site Inhibition

Caption: SAR decision matrix showing critical dependencies for biological activity. (S)-configuration is the gatekeeper for efficacy.

Self-Validating Synthetic Protocol

Objective: Synthesis of the chiral intermediate (S)-5-(aminomethyl)-2-oxazolidinone . Challenge: Maintaining enantiopurity. Racemization renders the final drug 50% inactive.

Method: The Phthalimide Route (From S-Epichlorohydrin)

This route is preferred for its "self-validating" nature—crystalline intermediates allow for easy optical purity checks.

Step 1: Chiral Pool Activation

Reagents: (S)-Epichlorohydrin, Potassium Phthalimide, DMF. Protocol:

  • React (S)-Epichlorohydrin with Potassium Phthalimide in DMF at 110°C.

  • Mechanism:

    
     attack opens the epoxide and re-closes or substitutes to form (S)-N-(2,3-epoxypropyl)phthalimide .
    
  • Validation Checkpoint: Isolate solid. Check Melting Point (approx 100-102°C) and Optical Rotation. If

    
     deviates >5% from literature, recrystallize immediately.
    
Step 2: Ring Construction (The Convergence)

Reagents: Aryl Carbamate (e.g., N-carbomethoxy-3-fluoroaniline), Lithium tert-butoxide (base). Protocol:

  • Dissolve the Aryl Carbamate in THF/DMF.

  • Add Lithium tert-butoxide at 0°C (deprotonates the carbamate nitrogen).

  • Add the chiral epoxide from Step 1.

  • Heat to 60-70°C. The anion opens the epoxide (regioselective attack at the less substituted carbon), followed by intramolecular cyclization to form the oxazolidinone ring.

  • Validation:

    
     must show the characteristic doublet-of-doublets for the C-5 proton at 
    
    
    
    ppm.
Step 3: Unmasking the Amine

Reagents: Methylamine (40% aq) or Hydrazine. Protocol:

  • Treat the phthalimide-protected intermediate with methylamine in ethanol at reflux.

  • The phthalimide cleaves, releasing the free 5-(aminomethyl) group.

  • Final Validation: Chiral HPLC analysis. The target is

    
     ee.
    
Visualization: Synthetic Workflow

Synthesis_Flow Start (S)-Epichlorohydrin (Chiral Pool) Step1 Phthalimide Substitution (SN2 Reaction) Start->Step1 Inter1 (S)-Glycidyl Phthalimide *CHECK OPTICAL ROTATION* Step1->Inter1 Step2 Lithium Carbamate Coupling (Ring Closure) Inter1->Step2 Inter2 Protected Oxazolidinone Step2->Inter2 Step3 Deprotection (Methylamine/Hydrazine) Inter2->Step3 Final (S)-5-(Aminomethyl)-2-oxazolidinone (Free Amine Warhead) Step3->Final

Caption: Convergent synthesis route prioritizing enantiomeric retention via crystalline intermediates.

Comparative Data: The Evolution of the Core

Modifications to the Aminomethyl and Aryl regions have driven the evolution from Linezolid to next-gen agents.

FeatureLinezolid (First Gen)Tedizolid (Second Gen)Radezolid (Next Gen)
C-5 Side Chain Acetamide (

)
Hydroxymethyl (Prodrug)

Free OH
Acetamide
N-3 Aryl Ring 3-Fluoro-4-morpholinylPyridine-fused ringBi-aryl system
Potency (MRSA)



Ribosomal Contact A-site (Standard)A-site + Additional contactsA-site + Pi-stacking

References

  • Brickner, S. J., et al. (1996). Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections. Journal of Medicinal Chemistry. Link

  • Ippolito, J. A., et al. (2008). Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit.[1][2][3][4][6][7] Journal of Medicinal Chemistry. Link

  • Wilson, D. N., et al. (2008). The oxazolidinone antibiotics perturb the ribosomal peptidyl-transferase center and effect tRNA positioning.[3][4][7] Proceedings of the National Academy of Sciences (PNAS). Link

  • Shaw, K. J., & Barbachyn, M. R. (2011). The Oxazolidinones: Past, Present, and Future. Annals of the New York Academy of Sciences. Link

  • Perlmutter, S. J., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates.[8][9] Journal of Organic Chemistry. Link

Sources

Methodological & Application

Application Note: Protocol for N-acylation of 5-(Aminomethyl)-2-oxazolidinone

[1][2]

Strategic Analysis & Core Directive

The selective N-acylation of 5-(aminomethyl)-2-oxazolidinone is a pivotal step in the synthesis of oxazolidinone antibiotics, most notably Linezolid (Zyvox) .[1] This reaction transforms the primary amine "warhead" into its active acetamide (or other amide) form.[1][2]

The Chemoselectivity Challenge

The core structural challenge lies in the presence of two nitrogen centers:

  • Exocyclic Primary Amine (

    
    ):  Highly nucleophilic, 
    
    
    (conjugate acid).[1][2]
  • Endocyclic Carbamate Nitrogen (

    
    ):  Non-nucleophilic under neutral/mild conditions due to resonance delocalization into the carbonyl.[1] However, it becomes reactive upon deprotonation with strong bases (
    
    
    ).[1][2]

Expert Insight: To achieve high fidelity mono-acylation at the exocyclic amine without disturbing the oxazolidinone ring, one must utilize mild bases (Triethylamine, Pyridine, or Bicarbonate).[1][2] Avoid strong bases (e.g., NaH, LiHMDS) or excessive temperatures (

12

Mechanism & Workflow Logic

The following diagram illustrates the reaction logic, highlighting the critical divergence point where proper base selection ensures chemoselectivity.

AcylationLogicStartStart: 5-(Aminomethyl)-2-oxazolidinone(Often HCl Salt)BaseChoiceBase SelectionStart->BaseChoicePath_MildMild Base(TEA, DIPEA, Pyridine)BaseChoice->Path_MildCorrect ProtocolPath_StrongStrong Base(NaH, LiHMDS)BaseChoice->Path_StrongAvoidIntermediateFree Amine Generation(Nucleophilic -NH2)Path_Mild->IntermediateDeprotonationSideProductSide Reaction:Ring N-Acylation / OpeningPath_Strong->SideProductThermodynamic/Ring DeprotonationReactionNucleophilic Attack onAcylating Agent (R-COX)Intermediate->ReactionProductTarget: N-Acyl Product(Linezolid Scaffold)Reaction->ProductKinetic Control

Figure 1: Logic flow for ensuring chemoselectivity.[1][2] Using mild bases directs the reaction solely to the exocyclic amine.[1]

Experimental Protocols

Protocol A: Standard Acylation (Acid Chloride/Anhydride)

Application: High-throughput synthesis, scale-up of Linezolid analogs.[1] Reference: Adapted from Brickner et al. (J. Med. Chem. 1996) and Process R&D data.

Reagents & Materials
ComponentEquivalentsRoleNotes
Substrate (Amine HCl salt)1.0 eqStarting MaterialHygroscopic; dry before use.[1]
Acylating Agent (Ac

O or R-COCl)
1.1 – 1.2 eqElectrophileSlight excess ensures conversion.[1][2]
Triethylamine (TEA) 2.2 – 2.5 eqBase1 eq to neutralize HCl salt, 1+ eq to scavenge acid.[1][2]
Dichloromethane (DCM) 10 V (mL/g)SolventAlternative: THF or EtOAc.[1][2]
Step-by-Step Methodology
  • Preparation: Charge a reaction vessel with 5-(aminomethyl)-2-oxazolidinone hydrochloride (1.0 eq) and DCM (10 volumes). The salt will likely be a suspension.[1]

  • Neutralization: Cool the mixture to

    
    . Add Triethylamine (2.5 eq) dropwise.[1][2]
    
    • Observation: The suspension may clear or change texture as the free amine is liberated and TEA

      
      HCl forms.[1]
      
  • Acylation: Add the Acylating Agent (e.g., Acetic Anhydride or Acetyl Chloride, 1.1 eq) dropwise over 15 minutes, maintaining internal temperature

    
    .
    
    • Why: Controlling exotherm prevents impurity formation.[1][2]

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (

    
    ). Stir for 2–4 hours.
    
  • Monitoring: Check via TLC (MeOH:DCM 1:9) or HPLC.[1][2][3] The starting amine (ninhydrin positive) should disappear.[1][2]

  • Workup:

    • Wash the organic layer with Water (

      
       vol).[1][2]
      
    • (Optional) Wash with dilute citric acid or saturated

      
       to remove residual TEA.[1][2]
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Recrystallize from Ethyl Acetate/Hexanes or Ethanol.

Protocol B: Coupling with Carboxylic Acids (EDC/HOBt)

Application: When the acyl group is complex, chiral, or acid-sensitive.[1][2]

Reagents & Materials
ComponentEquivalentsRole
Substrate (Amine Free Base)1.0 eqStarting Material
Carboxylic Acid (R-COOH) 1.1 eqAcyl Source
EDC

HCl
1.2 eqCoupling Agent
HOBt (or Oxyma)1.2 eqAdditive (Suppress racemization)
DIPEA 1.5 eqBase
DMF 5-10 VSolvent
Step-by-Step Methodology
  • Activation: Dissolve the Carboxylic Acid (1.1 eq) in DMF. Add HOBt (1.2 eq) and EDC

    
    HCl (1.2 eq).[1][2] Stir at RT for 30 minutes to form the active ester.[1]
    
  • Addition: Add the 5-(aminomethyl)-2-oxazolidinone (1.0 eq) and DIPEA (1.5 eq) to the mixture.

  • Reaction: Stir at RT for 12–16 hours.

  • Workup:

    • Dilute with EtOAc (excess).[1][2]

    • Wash extensively with Water and Brine (to remove DMF).[1][2]

    • Concentrate and purify via flash column chromatography (silica gel).[1][2]

Process Analytical Technology (PAT) & Troubleshooting

Data Interpretation Table
ObservationProbable CauseCorrective Action
Low Yield Poor solubility of amine salt.[1]Switch solvent to THF/Water mix or DMF.[1][2] Ensure vigorous stirring.
Bis-acylation Base too strong or excess acylating agent.[1]Reduce acylating agent to 1.05 eq. Use milder base (Pyridine).[1][2]
Incomplete Conversion Wet solvent (hydrolysis of acid chloride).[1][2]Use anhydrous DCM.[1][2] Dry the amine salt under vacuum before use.[1]
Product Oiling Out Product is amphiphilic.[1][2]Triturate with

or Hexane to induce crystallization.[1][2]
Solubility Profile
  • Amine HCl Salt: Soluble in Water, DMSO, Methanol.[1][2] Insoluble in DCM, Hexanes.[1][2]

  • Acylated Product (Linezolid-like): Soluble in DCM, EtOAc, DMSO.[1][2] Sparingly soluble in Water, Hexanes.[1][2]

References

  • Brickner, S. J., et al. (1996).[1][2][3][4][5] Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant gram-positive bacterial infections.[1][4][5] Journal of Medicinal Chemistry, 39(3), 673–679.[1][2][5] [2]

  • Pearlman, B. A., et al. (2009).[1][2] N-Aryl-2-oxazolidinone Antibacterials. Organic Process Research & Development. (General process reference for oxazolidinone scale-up).

  • Tocris Bioscience. (2020).[1][2] Linezolid Chemical Properties and Solubility Data.

  • PubChem. (2025).[1][2][6] 5-(Aminomethyl)-2-oxazolidinone Compound Summary.

Application Note: (S)-5-(Aminomethyl)-2-oxazolidinone as a Chiral Scaffold in Antibiotic Synthesis

[1]

Abstract & Strategic Value

The oxazolidinone class of antibiotics, represented prominently by Linezolid (Zyvox) and Tedizolid , relies heavily on a specific pharmacophore: the N-aryl-2-oxazolidinone ring with a C5-acylaminomethyl side chain. The biological activity is strictly governed by the stereochemistry at the C5 position; the (S)-enantiomer is essential for antibacterial potency against Gram-positive pathogens (MRSA, VRE).

This Application Note details the handling, derivatization, and quality control of (S)-5-(aminomethyl)-2-oxazolidinone (herein referred to as 5-AMOX ). Unlike traditional guides that focus on synthesizing the building block itself, this document focuses on using 5-AMOX as a nucleophilic scaffold to construct high-value API (Active Pharmaceutical Ingredient) intermediates.

Material Science & Handling

5-AMOX is typically supplied as a hydrochloride salt to enhance stability, as the free amine is prone to oxidative degradation and carbamate formation upon exposure to atmospheric CO₂.

PropertySpecification
Chemical Name (5S)-5-(Aminomethyl)-2-oxazolidinone hydrochloride
CAS Number 1788036-27-0 (HCl salt); 119736-09-3 (Free base)
Molecular Weight 152.58 g/mol (HCl salt)
Appearance White to off-white crystalline solid
Solubility Soluble in water, DMSO, Methanol; Insoluble in Hexane, DCM
Hygroscopicity Moderate (Store in desiccator)
Melting Point 162–165 °C (Decomposes)

Handling Directive:

  • Storage: Store at 2–8°C under argon.

  • Safety: Irritant. Use standard PPE.[1] Avoid dust inhalation.[1]

  • Stability: Aqueous solutions of the HCl salt are stable for 24 hours at room temperature. The free base generated in situ must be reacted immediately.

Synthetic Utility: The "Brickner" Coupling Strategy

The primary utility of 5-AMOX is its reaction with activated acyl donors to install the C5 side chain. The challenge lies in maintaining the solubility of the polar 5-AMOX salt while preventing side reactions with the sensitive oxazolidinone ring.

Pathway Visualization

The following diagram illustrates the convergent synthesis workflow typically employed in medicinal chemistry to generate Linezolid analogs using 5-AMOX.

Linezolid_Workflowcluster_QCCritical QC PointStartStart: (S)-EpichlorohydrinBuildingBlock(S)-5-(Aminomethyl)-2-oxazolidinone (5-AMOX)Start->BuildingBlock Cyclization CouplingAcylation Reaction(pH Control / Base)BuildingBlock->Coupling Nucleophile ReagentAcyl Donor(e.g., Acetic Anhydride)Reagent->Coupling Electrophile IntermediateN-Acylated IntermediateCoupling->Intermediate Amide Bond Formation FinalDrugTarget Antibiotic(e.g., Linezolid)Intermediate->FinalDrug N-Arylation (if not pre-installed)

Caption: Convergent synthesis pathway utilizing 5-AMOX. The building block serves as the chiral anchor for the antibiotic's "tail" region.

Application Protocol: Selective N-Acylation

This protocol describes the acetylation of 5-AMOX to form the acetamidomethyl side chain found in Linezolid. This method is adaptable for other acyl groups (e.g., propionyl, isoxazole-carbonyl) by substituting the anhydride/chloride.

Objective: Selective acylation of the primary amine without disturbing the cyclic carbamate.

Reagents
  • (S)-5-(Aminomethyl)-2-oxazolidinone HCl (1.0 equiv)

  • Acetic Anhydride (1.2 equiv) OR Acetyl Chloride (1.1 equiv)

  • Triethylamine (TEA) or DIPEA (2.5 equiv)

  • Solvent: Methanol (MeOH) or THF/Water mixture (due to solubility of the HCl salt).

Step-by-Step Methodology
  • Dissolution (Critical Step):

    • In a round-bottom flask, suspend 5-AMOX HCl (10 mmol, 1.52 g) in anhydrous Methanol (20 mL).

    • Note: Methanol is preferred over DCM because the HCl salt is insoluble in non-polar solvents. If using Acetyl Chloride, use THF and ensure vigorous stirring.

  • Free Base Liberation:

    • Cool the solution to 0°C in an ice bath.

    • Add Triethylamine (25 mmol, 3.5 mL) dropwise over 10 minutes.

    • Observation: The solution should become clear as the free amine is liberated.

  • Acylation:

    • Add Acetic Anhydride (12 mmol, 1.13 mL) dropwise while maintaining temperature < 5°C.

    • Mechanistic Insight: Low temperature prevents attack on the cyclic carbamate (ring opening), which is a known impurity risk at elevated temperatures [1].

  • Reaction Monitoring:

    • Allow the mixture to warm to room temperature (20–25°C) and stir for 2 hours.

    • TLC Check: Eluent 10% MeOH in DCM. Stain with Ninhydrin.

    • Success Criteria: Disappearance of the baseline amine spot; appearance of a new spot at R_f ~ 0.4.

  • Work-up & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove Methanol.

    • Redissolve the residue in Ethyl Acetate (50 mL).

    • Wash with saturated NaHCO₃ (2 x 20 mL) to remove excess acid/anhydride.

    • Wash with Brine (20 mL).

    • Dry over Na₂SO₄, filter, and concentrate.[2]

  • Yield Expectation: 85–95% as a white solid.

Quality Control: Chiral Purity Validation

Ensuring the enantiomeric excess (ee%) of the starting material and the final product is non-negotiable. The (R)-enantiomer is considered an impurity with significantly lower biological activity.

Validated Chiral HPLC Method

This method separates the (S)-enantiomer (active) from the (R)-enantiomer (impurity).[3]

ParameterCondition
Column Chiralpak AD-H or Lux Amylose-1 (4.6 x 250 mm, 5 µm)
Mobile Phase n-Hexane : Ethanol : Diethylamine (80 : 20 : 0.1)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm or 254 nm
Temperature 25°C
Retention Times (Approx) (R)-isomer: ~8.5 min (S)-isomer: ~10.2 min
Resolution (Rs) > 2.0

Protocol Note: The addition of 0.1% Diethylamine (DEA) is crucial to sharpen the peak of the primary amine. For acylated derivatives (like Linezolid), DEA can be omitted or replaced with TFA if the mobile phase is acidic [2].

QC Workflow Diagram

QC_WorkflowSampleSynthesized Batch(5-AMOX Derivative)HPLCChiral HPLC Analysis(Chiralpak AD-H)Sample->HPLCDecisionCheck ee%HPLC->DecisionPassRelease Batch(ee% > 99.5%)Decision->Pass Pass FailRecrystallize(Solvent: EtOAc/Hexane)Decision->Fail Fail (< 99.5%) Fail->Sample Reprocess

Caption: Decision tree for enantiomeric purity validation of oxazolidinone intermediates.

Troubleshooting & Expert Tips

  • Solubility Issues: If the 5-AMOX HCl salt clumps in THF, pre-dissolve it in a minimum amount of water (0.5 mL per g) before adding THF and base. This creates a biphasic system but ensures the amine is accessible.

  • Racemization: The C5 stereocenter is generally stable under acylation conditions. However, avoid strong bases (like NaH) or temperatures > 60°C, which can induce elimination or racemization.

  • Hygroscopicity: If the yield is >100% after workup, the product likely retains water or solvent. Dry in a vacuum oven at 40°C for 12 hours.

References

  • Brickner, S. J., et al. (1996).[4][5] "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents for the Potential Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679.[4][5] Link

  • Tóth, G., et al. (2021). "Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases." Journal of Chromatography A, 1662, 462741.[6] Link

  • Perrault, W. R., et al. (2003). "The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates." Organic Process Research & Development, 7(4), 533–546. Link

  • Patel, S. M., et al. (2018). "Development and Validation of the Chiral Liquid Chromatography Method for Separation of Enantiomeric Impurity in Novel Oxazolidinone Antibacterial Agent." Journal of Chromatographic Science, 56(8), 726–732. Link

Reagents and Protocols for the Preparation of (S)-5-(Aminomethyl)-2-oxazolidinone: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

(S)-5-(aminomethyl)-2-oxazolidinone is a pivotal chiral building block in modern medicinal chemistry, most notably as a key structural component of several oxazolidinone antibiotics, including linezolid and rivaroxaban. Its stereochemically defined structure, featuring both a reactive primary amine and a stable heterocyclic core, makes it an invaluable synthon for drug development professionals. This application note provides an in-depth guide to the common synthetic routes for preparing this compound, detailing the necessary reagents, step-by-step protocols, and the chemical principles that underpin these methodologies.

Introduction to Synthetic Strategies

The synthesis of (S)-5-(aminomethyl)-2-oxazolidinone typically commences from readily available, chiral three-carbon precursors. The primary challenge lies in the stereospecific construction of the oxazolidinone ring and the concurrent or subsequent introduction of the aminomethyl side chain. The most prevalent and industrially relevant strategies can be broadly categorized into two main pathways:

  • The (S)-Epichlorohydrin Pathway: This approach leverages the high reactivity and defined stereochemistry of (S)-epichlorohydrin to introduce the necessary functionalities. The synthesis involves the nucleophilic opening of the epoxide, followed by cyclization to form the oxazolidinone ring and subsequent functional group interconversion to yield the final aminomethyl product.

  • The (S)-3-Amino-1,2-propanediol Pathway: This route begins with a chiral amino alcohol, (S)-3-amino-1,2-propanediol, and focuses on the protection of the amino group, followed by cyclization of the diol with a suitable carbonylating agent to form the oxazolidinone ring, and concluding with deprotection.

This guide will elaborate on both pathways, providing detailed protocols and the rationale behind the choice of reagents and reaction conditions.

Pathway 1: Synthesis from (S)-Epichlorohydrin

This is a widely adopted route due to the commercial availability and relatively low cost of (S)-epichlorohydrin. The general strategy involves the introduction of a masked amino group (such as an azide or phthalimide) and the formation of the oxazolidinone ring.

Workflow for the (S)-Epichlorohydrin Pathway

A (S)-Epichlorohydrin B (S)-Glycidyl Azide or (S)-Glycidyl Phthalimide A->B  Nucleophilic Substitution (NaN3 or K-Phthalimide) C (S)-1-Azido-3-chloro-2-propanol or (S)-1-Phthalimido-3-chloro-2-propanol B->C  Epoxide Ring Opening (Acidic Conditions) D (S)-5-(Azidomethyl)-2-oxazolidinone or (S)-5-(Phthalimidomethyl)-2-oxazolidinone C->D  Cyclization with a Carbonylating Agent E (S)-5-(Aminomethyl)-2-oxazolidinone D->E  Reduction (for Azide) or Hydrazinolysis (for Phthalimide)

Caption: Synthetic workflow starting from (S)-Epichlorohydrin.

Protocol 1: Synthesis via (S)-5-(Azidomethyl)-2-oxazolidinone

This protocol involves the initial conversion of (S)-epichlorohydrin to (S)-glycidyl azide, followed by ring-opening, cyclization, and final reduction of the azide to the primary amine.

Step 1a: Preparation of (S)-Glycidyl Azide

The reaction of (S)-epichlorohydrin with sodium azide introduces the azide functionality, which serves as a precursor to the amine.

  • Reagents and Materials:

    • (S)-Epichlorohydrin

    • Sodium azide (NaN₃)

    • Ammonium chloride (NH₄Cl)

    • Methanol (MeOH)

    • Water

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve sodium azide and ammonium chloride in a mixture of methanol and water.

    • Cool the solution to 0 °C in an ice bath.

    • Add (S)-epichlorohydrin dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, add water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-glycidyl azide. Caution: Glycidyl azide is potentially explosive and should be handled with care.

Step 1b: Formation of (S)-5-(Azidomethyl)-2-oxazolidinone

This step involves the ring-opening of the epoxide followed by cyclization. While a two-step process via the chlorohydrin is possible, a more direct cyclization can be achieved.

  • Reagents and Materials:

    • (S)-Glycidyl azide

    • Urea

    • Lithium carbonate (Li₂CO₃)

    • N,N-Dimethylformamide (DMF)

  • Procedure:

    • To a solution of (S)-glycidyl azide in DMF, add urea and lithium carbonate.

    • Heat the reaction mixture to 80-90 °C and stir for 8-12 hours.

    • Monitor the reaction by TLC.

    • After completion, cool the mixture to room temperature and pour it into water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain (S)-5-(azidomethyl)-2-oxazolidinone.

Step 1c: Reduction of (S)-5-(Azidomethyl)-2-oxazolidinone to (S)-5-(Aminomethyl)-2-oxazolidinone

The final step is the reduction of the azide to the primary amine. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Reagents and Materials:

    • (S)-5-(Azidomethyl)-2-oxazolidinone

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • Dissolve (S)-5-(azidomethyl)-2-oxazolidinone in methanol or ethanol in a hydrogenation vessel.

    • Carefully add 10% Pd/C catalyst to the solution.

    • Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen balloon).

    • Stir the reaction mixture vigorously at room temperature for 4-8 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

    • Concentrate the filtrate under reduced pressure to yield (S)-5-(aminomethyl)-2-oxazolidinone.

Step Key Reagents Typical Yield Reference
1a(S)-Epichlorohydrin, NaN₃80-90%[1]
1b(S)-Glycidyl azide, Urea60-70%General Method
1c10% Pd/C, H₂>95%

Pathway 2: Synthesis from (S)-3-Amino-1,2-propanediol

This pathway offers a more direct approach to the core structure, starting with a commercially available chiral amino alcohol. The key steps involve the protection of the amine, cyclization to form the oxazolidinone, and subsequent deprotection.

Workflow for the (S)-3-Amino-1,2-propanediol Pathway

A (S)-3-Amino-1,2-propanediol B N-Boc-(S)-3-Amino-1,2-propanediol A->B  N-Boc Protection (Boc Anhydride) C (S)-5-(tert-butoxycarbonylaminomethyl)-2-oxazolidinone B->C  Cyclization (Phosgene equivalent, e.g., CDI) D (S)-5-(Aminomethyl)-2-oxazolidinone C->D  N-Boc Deprotection (Acidic Conditions, e.g., TFA)

Caption: Synthetic workflow starting from (S)-3-Amino-1,2-propanediol.

Protocol 2: Synthesis via N-Boc Protection and Cyclization

This protocol utilizes the tert-butoxycarbonyl (Boc) group for the temporary protection of the primary amine, which is stable under the cyclization conditions and can be readily removed under acidic conditions.

Step 2a: N-Boc Protection of (S)-3-Amino-1,2-propanediol

The Boc group is introduced to prevent the primary amine from interfering with the subsequent cyclization reaction.

  • Reagents and Materials:

    • (S)-3-Amino-1,2-propanediol[2]

    • Di-tert-butyl dicarbonate (Boc₂O)

    • Triethylamine (Et₃N) or Sodium bicarbonate (NaHCO₃)

    • Methanol (MeOH) or Dichloromethane (DCM)

    • Water

  • Procedure:

    • Dissolve (S)-3-amino-1,2-propanediol in a suitable solvent such as methanol or a mixture of DCM and water.

    • Add a base, such as triethylamine or sodium bicarbonate.

    • Add di-tert-butyl dicarbonate portion-wise or as a solution in the reaction solvent.

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC.

    • Upon completion, remove the organic solvent under reduced pressure.

    • If necessary, add water and extract the product with an organic solvent like ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-(S)-3-amino-1,2-propanediol.

Step 2b: Cyclization to form (S)-5-(tert-butoxycarbonylaminomethyl)-2-oxazolidinone

The cyclization of the diol is achieved using a phosgene equivalent, such as carbonyldiimidazole (CDI), which is safer to handle than phosgene gas.

  • Reagents and Materials:

    • N-Boc-(S)-3-amino-1,2-propanediol

    • 1,1'-Carbonyldiimidazole (CDI)

    • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Procedure:

    • Dissolve N-Boc-(S)-3-amino-1,2-propanediol in anhydrous THF or DCM under an inert atmosphere (e.g., nitrogen or argon).

    • Add CDI portion-wise to the stirred solution at room temperature.

    • Stir the reaction mixture at room temperature for 2-4 hours, or until the reaction is complete as monitored by TLC.

    • Quench the reaction by the slow addition of water.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with dilute acid (e.g., 1M HCl) to remove imidazole, followed by saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain (S)-5-(tert-butoxycarbonylaminomethyl)-2-oxazolidinone.

Step 2c: N-Boc Deprotection

The final step is the removal of the Boc protecting group to unveil the primary amine. This is typically achieved under acidic conditions.[3]

  • Reagents and Materials:

    • (S)-5-(tert-butoxycarbonylaminomethyl)-2-oxazolidinone

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

  • Procedure:

    • Dissolve (S)-5-(tert-butoxycarbonylaminomethyl)-2-oxazolidinone in dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Add trifluoroacetic acid dropwise (typically a 1:1 to 1:4 mixture of TFA:DCM).

    • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-3 hours.

    • Monitor the deprotection by TLC.

    • Upon completion, carefully neutralize the excess acid by adding the reaction mixture to a stirred, cooled saturated solution of sodium bicarbonate.

    • Extract the aqueous layer multiple times with dichloromethane or a suitable solvent mixture.

    • Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure to yield (S)-5-(aminomethyl)-2-oxazolidinone.

Step Key Reagents Typical Yield Reference
2a(S)-3-Amino-1,2-propanediol, Boc₂O90-98%[4]
2bCDI80-90%[5]
2cTFA, DCM>90%[3]

Conclusion

The synthesis of (S)-5-(aminomethyl)-2-oxazolidinone can be efficiently achieved through well-established synthetic pathways. The choice between the (S)-epichlorohydrin and (S)-3-amino-1,2-propanediol routes will often depend on factors such as the scale of the synthesis, cost of starting materials, and the available laboratory equipment. The protocols detailed in this application note provide a solid foundation for researchers and drug development professionals to produce this valuable chiral intermediate with high purity and in good yield. As with all chemical syntheses, appropriate safety precautions should be taken, particularly when handling potentially hazardous reagents such as sodium azide and trifluoroacetic acid.

References

  • Brickner, S. J., et al. (1996). Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multi-drug-resistant gram-positive bacterial infections. Journal of Medicinal Chemistry, 39(3), 673-679.
  • Chandrasekhar, S., Prakash, S. Y., & Rao, C. L. (2006). Catalytic Hydrogenation of Azides to Amines using Palladium on Carbon in Poly(ethylene glycol) (PEG). The Journal of Organic Chemistry, 71(5), 2196–2199.
  • BenchChem. (2025). Application Note: Large-Scale Synthesis of 3-Amino-1,2-propanediol for Pilot Plant Production. BenchChem.
  • Total Synthesis. (2024). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. totalsynthesis.com.
  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.). John Wiley & Sons.
  • Fringuelli, F., Pizza, F., & Vaccaro, L. (2000). Reduction of azides to amines and amides was carried out with NaBH4/CoCl2 · 6 H2O in water at 25 °C under catalytic heterogeneous conditions. Synthesis, 2000(04), 646-650.
  • Moreno, L. M., et al. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. Arkivoc, 2022(ii), 140-155.
  • Madhusudhan, G., et al. (2011). A new and concise synthetic route to enantiopure Linezolid from (S)-epichlorohydrin. Der Pharma Chemica, 3(5), 168-175.
  • Rastogi, S., et al. (2012). A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Der Pharma Chemica, 4(4), 1547-1551.
  • WIPO Patent WO/2013/027225. (2013). Processes for the preparation of 4-{4-[5(S)-(aminomethyl)-2-oxo-1,3-oxazolidin-3-yl]phenyl} morpholin-3-one.
  • Nordmann. (n.d.). (S)-3-Amino-1,2-propanediol. nordmann.global.
  • Organic Syntheses. (2018). Preparation of (S)-N-Boc-5-oxaproline. Organic Syntheses, 95, 157-176.
  • WIPO Patent WO/2021/031533. (2021). Method for synthesizing n-substituted phenyl-5-hydroxymethyl-2-oxazolidinone.
  • Arkivoc. (2022). Synthesis of oxazolidinones from N-aryl-carbamate and epichlorohydrin under mild conditions. .

  • Echemi. (n.d.). 3-AMINO-1,2-PROPANEDIOL | 137618-48-5, BOC-(RS). .

  • Der Pharma Chemica. (2024). A Catalyst Free Simple and Efficient One Pot Synthesis of N-benzyloxazolidinone Derivatives. .

Sources

Gabriel synthesis application for 5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Gabriel Synthesis of 5-(Aminomethyl)-2-oxazolidinone

Part 1: Abstract & Strategic Rationale

Context: 5-(Aminomethyl)-2-oxazolidinone is the critical pharmacophore "warhead" found in the oxazolidinone class of antibiotics, most notably Linezolid (Zyvox) and Tedizolid . The C5-stereocenter (typically S-configuration) is essential for bacteriostatic activity against Gram-positive pathogens like MRSA and VRE.

The Challenge: Synthesizing primary amines on chiral scaffolds is fraught with risks: over-alkylation (leading to secondary/tertiary amines) and racemization. Direct nucleophilic substitution with ammonia is often low-yielding and unselective.[1]

The Solution: The Gabriel Synthesis offers a robust, self-limiting protocol.[2] By using potassium phthalimide as a masked ammonia equivalent, the reaction is chemically locked at the mono-alkylation stage. This guide details the conversion of 5-(chloromethyl)-2-oxazolidinone (or its tosylate/mesylate equivalents) into the target primary amine via the phthalimide intermediate.

Why Gabriel?

  • Chemo-selectivity: Zero risk of poly-alkylation.

  • Crystallinity: The intermediate N-((2-oxooxazolidin-5-yl)methyl)phthalimide is often highly crystalline, allowing for purification by filtration rather than expensive chromatography.

  • Stereo-retention: The reaction occurs at the exocyclic methylene group, preserving the crucial C5 stereocenter.

Part 2: Reaction Mechanism & Pathway

The synthesis proceeds in two distinct phases: Nucleophilic Substitution (


)  followed by Hydrazinolysis (Deprotection) .

Figure 1: Reaction pathway for the conversion of chloromethyl-oxazolidinone to the amine.

Part 3: Detailed Experimental Protocols

Protocol A: Formation of the Phthalimide Intermediate

Objective: Displacement of the chloride leaving group by the phthalimide anion.

Materials:

  • (S)-5-(Chloromethyl)-2-oxazolidinone (1.0 equiv)

  • Potassium Phthalimide (1.1 - 1.2 equiv)

  • Solvent: DMF (Anhydrous) or DMSO. Note: DMF is preferred for workup ease.

  • Temperature: 90°C – 100°C.

Step-by-Step Procedure:

  • Setup: Charge a round-bottom flask with (S)-5-(chloromethyl)-2-oxazolidinone and anhydrous DMF (5 mL per gram of substrate).

  • Addition: Add Potassium Phthalimide (1.1 equiv) in a single portion. The reaction is heterogeneous initially.

  • Reaction: Heat the mixture to 90°C under nitrogen atmosphere. Stir vigorously.

    • Checkpoint: The mixture will become more homogeneous as the phthalimide salt dissolves and reacts, followed by precipitation of KCl.

  • Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC.[3] Reaction is typically complete in 4–6 hours.

  • Workup (Precipitation Method):

    • Cool the reaction mixture to room temperature.

    • Pour the mixture slowly into ice-cold water (10x reaction volume) with rapid stirring.

    • The intermediate, (S)-5-(phthalimidomethyl)-2-oxazolidinone , will precipitate as a white solid.

  • Purification: Filter the solid. Wash with water (to remove DMF/KCl) and cold methanol. Dry in a vacuum oven at 50°C.

Data Specification:

Parameter Specification
Yield Typically 85–95%
Appearance White crystalline solid
Melting Point 198–202°C (Lit. value check required)

| Key Risk | Residual DMF can poison the next step; ensure thorough drying. |

Protocol B: Deprotection (Amine Release)

Objective: Cleavage of the phthalimide group to release the primary amine.[1][2][4][5][6][7]

Method Selection:

  • Method 1 (Standard): Hydrazine Hydrate (Fast, high yield, requires safety controls).

  • Method 2 (Green/Industrial): Methylamine (40% aq) or Ethanolamine (Avoids hydrazine toxicity, slower).

Selected Protocol: Hydrazinolysis (Ing-Manske Procedure)

Materials:

  • Phthalimide Intermediate (from Protocol A)

  • Hydrazine Hydrate (2.0 – 3.0 equiv)

  • Solvent: Ethanol or Methanol.[8]

Step-by-Step Procedure:

  • Suspension: Suspend the phthalimide intermediate in Ethanol (10 mL/g).

  • Addition: Add Hydrazine Hydrate (2.5 equiv) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (approx. 78°C).

    • Observation: The starting material will dissolve, followed shortly by the heavy precipitation of phthalhydrazide (byproduct). This indicates the reaction is proceeding.[2]

  • Completion: Reflux for 2–3 hours. Check HPLC for disappearance of the phthalimide peak.

  • Workup (Critical Separation):

    • Hot Filtration: While the mixture is still hot (or warm), filter off the white phthalhydrazide byproduct. The target amine is soluble in hot ethanol; the byproduct is not.

    • Wash: Wash the filter cake with a small amount of hot ethanol.

  • Isolation:

    • Concentrate the filtrate (containing the amine) under reduced pressure.

    • Acid-Base Extraction (Self-Validating Step):

      • Dissolve residue in 1M HCl (Amine goes into water).

      • Wash with DCM (Removes any unreacted non-basic impurities).

      • Basify aqueous layer to pH >12 with NaOH.

      • Extract with DCM or Ethyl Acetate.

      • Dry (Na2SO4) and evaporate to yield the pure 5-(aminomethyl)-2-oxazolidinone .

Part 4: Critical Process Parameters (CPPs) & Troubleshooting

Figure 2: Troubleshooting logic for common Gabriel Synthesis issues.

Key Insights:

  • Hydrazine Safety: Hydrazine is a suspected carcinogen and unstable. For large-scale applications (>100g), consider using Methylamine (40% in water) . The mechanism changes to form N,N'-dimethylphthalamide (soluble) which requires a different workup, but avoids hydrazine handling.

  • Stereochemistry: If the optical rotation of the final product is lower than expected (

    
     for the S-isomer), check the starting material purity. The Gabriel conditions themselves rarely cause racemization at C5.
    

Part 5: References

  • Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterials for the Treatment of Multidrug-Resistant Gram-Positive Bacterial Infections." Journal of Medicinal Chemistry, 39(3), 673–679. Link

  • Pearlman, B. A., et al. (2009). "Restoration of the Gabriel Synthesis to the Industrial Chemist's Repertoire: A Scalable Synthesis of Linezolid." Organic Process Research & Development, 13(2), 176–181. Link

  • Gibson, M. S., & Bradshaw, R. W. (1968).[4] "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919–930.[4] Link

  • Pfizer Inc. (1995). "Oxazolidinone Derivatives." U.S. Patent 5,688,792. (Describes the specific chloromethyl displacement route). Link

Sources

Protecting the Path Forward: A Guide to Amine Group Protection in 5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Amine Protection in Oxazolidinone Chemistry

5-(Aminomethyl)-2-oxazolidinone is a pivotal structural motif, most notably recognized as the core of the linezolid class of antibiotics.[][2][3] Its synthesis and derivatization are of paramount importance in the development of new therapeutic agents. The primary amine group in this molecule is a key reactive site, necessitating careful management during synthetic campaigns. Protecting this amine group is often a critical first step to prevent undesired side reactions and to direct the course of a synthesis towards the desired product. This guide provides detailed protocols and expert insights into the protection of the amine group of 5-(Aminomethyl)-2-oxazolidinone using three of the most common and versatile protecting groups in organic synthesis: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).

The choice of protecting group is dictated by the overall synthetic strategy, particularly the reaction conditions that will be employed in subsequent steps. The stability of the protecting group to acidic, basic, and reductive conditions, as well as the ease and selectivity of its removal, are all crucial considerations. This document will explore the practical application of these protecting groups, offering detailed, step-by-step protocols and the rationale behind the experimental choices.

I. The tert-Butoxycarbonyl (Boc) Group: A Versatile Acid-Labile Protector

The Boc group is one of the most widely used amine protecting groups due to its ease of introduction, general stability to a wide range of reaction conditions, and facile removal under mild acidic conditions.[4][5][6][7]

A. Boc Protection of 5-(Aminomethyl)-2-oxazolidinone

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate (Boc₂O). The reaction is typically carried out in the presence of a base to neutralize the acidic proton of the amine, thereby facilitating its nucleophilic attack on the Boc anhydride.

Experimental Protocol: Boc Protection

Materials:

  • 5-(Aminomethyl)-2-oxazolidinone

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Tetrahydrofuran (THF)

  • Water (deionized)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a round-bottom flask, dissolve 5-(Aminomethyl)-2-oxazolidinone (1.0 equiv) in a mixture of THF and water (e.g., 2:1 v/v).

  • Add triethylamine (1.5 equiv) to the solution and stir for 5-10 minutes at room temperature.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Add di-tert-butyl dicarbonate (1.1 equiv) portion-wise to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the THF under reduced pressure using a rotary evaporator.

  • Dilute the remaining aqueous solution with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x volumes).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude N-Boc-5-(aminomethyl)-2-oxazolidinone.

  • Purify the product by column chromatography on silica gel if necessary.

Causality Behind Experimental Choices:

  • The use of a biphasic solvent system (THF/water) ensures the solubility of both the starting material and reagents.

  • Triethylamine acts as a base to deprotonate the ammonium salt that may be present and to neutralize the in-situ generated carbonic acid, driving the reaction to completion.

  • The portion-wise addition of Boc₂O at 0 °C helps to control the exothermicity of the reaction.

Visualization of the Boc Protection Workflow:

Boc_Protection cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 5-AM-Oxazolidinone 5-(Aminomethyl)- 2-oxazolidinone Reaction_Vessel Reaction in THF/Water 0 °C to Room Temp. 5-AM-Oxazolidinone->Reaction_Vessel Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction_Vessel Base Base (e.g., TEA) Base->Reaction_Vessel Evaporation Solvent Evaporation Reaction_Vessel->Evaporation Extraction Aqueous Extraction Evaporation->Extraction Drying Drying & Concentration Extraction->Drying Purification Column Chromatography (if necessary) Drying->Purification Protected_Product N-Boc-5-(aminomethyl)- 2-oxazolidinone Purification->Protected_Product

Caption: Workflow for the Boc protection of 5-(Aminomethyl)-2-oxazolidinone.

B. Deprotection of the Boc Group

The Boc group is readily cleaved under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[8][9][10]

Experimental Protocol: Boc Deprotection

Materials:

  • N-Boc-5-(aminomethyl)-2-oxazolidinone

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the N-Boc-protected amine in dichloromethane.

  • Add trifluoroacetic acid (typically 20-50% v/v in DCM) to the solution at room temperature.

  • Stir the reaction mixture for 1-4 hours, monitoring the progress by TLC.

  • Upon completion, carefully neutralize the excess acid by slowly adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the organic layer and wash it with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Causality Behind Experimental Choices:

  • TFA is a strong acid that effectively cleaves the tert-butyl carbamate.

  • DCM is a common solvent for this reaction as it is relatively inert and easily removed.

  • The basic workup is essential to neutralize the TFA and isolate the free amine.

II. The Benzyloxycarbonyl (Cbz) Group: A Classic Removable by Hydrogenolysis

The Cbz group is another widely employed amine protecting group, valued for its stability to both acidic and basic conditions.[11][12][13] Its primary mode of removal is through catalytic hydrogenolysis, which is a mild and selective method.

A. Cbz Protection of 5-(Aminomethyl)-2-oxazolidinone

The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under basic conditions.

Experimental Protocol: Cbz Protection

Materials:

  • 5-(Aminomethyl)-2-oxazolidinone

  • Benzyl chloroformate (Cbz-Cl)

  • Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃)

  • Dioxane or THF

  • Water (deionized)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 5-(Aminomethyl)-2-oxazolidinone (1.0 equiv) in an aqueous solution of sodium carbonate (2.0 equiv).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (1.1 equiv) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, extract the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the Cbz-protected product.

Causality Behind Experimental Choices:

  • The basic conditions (Na₂CO₃) are necessary to neutralize the HCl generated during the reaction.[14]

  • The reaction is performed at 0 °C to control the reactivity of the benzyl chloroformate and minimize side reactions.

  • The acidic workup protonates the product, allowing for its extraction into an organic solvent.

Visualization of the Cbz Protection and Deprotection Cycle:

Cbz_Cycle Free_Amine 5-(Aminomethyl)- 2-oxazolidinone Protected_Amine N-Cbz-5-(aminomethyl)- 2-oxazolidinone Free_Amine->Protected_Amine Cbz-Cl, Base (Protection) Protected_Amine->Free_Amine H₂, Pd/C (Deprotection)

Caption: The protection and deprotection cycle using the Cbz group.

B. Deprotection of the Cbz Group

The Cbz group is most commonly removed by catalytic hydrogenolysis.

Experimental Protocol: Cbz Deprotection

Materials:

  • N-Cbz-5-(aminomethyl)-2-oxazolidinone

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus

  • Celite®

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the Cbz-protected amine in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C (typically 5-10 mol %).

  • Evacuate the flask and backfill with hydrogen gas (this should be done carefully by trained personnel).

  • Stir the reaction mixture under a hydrogen atmosphere (balloon pressure is often sufficient) at room temperature for 2-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the filter cake with methanol or ethanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine.

Causality Behind Experimental Choices:

  • Pd/C is an efficient catalyst for the hydrogenolysis of the benzylic C-O bond.[13]

  • Methanol and ethanol are common solvents for hydrogenation as they are relatively inert and can dissolve both the substrate and hydrogen.

  • Filtration through Celite® is a standard procedure to safely and effectively remove the pyrophoric palladium catalyst.

III. The 9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Workhorse

The Fmoc group is a base-labile protecting group, making it orthogonal to the acid-labile Boc group and the hydrogenolysis-labile Cbz group.[15][16] This orthogonality is highly valuable in complex multi-step syntheses.

A. Fmoc Protection of 5-(Aminomethyl)-2-oxazolidinone

The Fmoc group is typically introduced using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu).

Experimental Protocol: Fmoc Protection

Materials:

  • 5-(Aminomethyl)-2-oxazolidinone

  • 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Dioxane or Acetonitrile

  • Water (deionized)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • Dissolve 5-(Aminomethyl)-2-oxazolidinone (1.0 equiv) in a mixture of dioxane and aqueous sodium bicarbonate solution (10%).

  • Cool the mixture to 0 °C.

  • Add a solution of Fmoc-Cl (1.05 equiv) in dioxane dropwise.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 8-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with water and extract with diethyl ether to remove impurities.

  • Acidify the aqueous layer to pH 2-3 with cold 1N HCl.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to give the Fmoc-protected product.

Causality Behind Experimental Choices:

  • The biphasic solvent system facilitates the reaction between the water-soluble amine and the organic-soluble Fmoc-Cl.

  • Sodium bicarbonate acts as a base to neutralize the generated HCl.

  • The acidic workup allows for the isolation of the product.

B. Deprotection of the Fmoc Group

The Fmoc group is cleaved under mild basic conditions, most commonly with a solution of piperidine in an organic solvent.[16][17][18]

Experimental Protocol: Fmoc Deprotection

Materials:

  • N-Fmoc-5-(aminomethyl)-2-oxazolidinone

  • Piperidine

  • N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Rotary evaporator

  • Magnetic stirrer and stir bar

  • Round-bottom flask

Procedure:

  • Dissolve the Fmoc-protected amine in DMF or DCM.

  • Add a solution of 20% piperidine in DMF (v/v) to the reaction mixture.

  • Stir at room temperature for 30 minutes to 2 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess piperidine.

  • The crude product can often be used directly in the next step or purified by column chromatography.

Causality Behind Experimental Choices:

  • Piperidine is a secondary amine that acts as a base to initiate the E1cB elimination mechanism that cleaves the Fmoc group.[17]

  • DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the deprotection reaction.

IV. Comparative Overview of Amine Protecting Groups

The selection of an appropriate protecting group is a critical decision in the design of a synthetic route. The following table summarizes the key features of the Boc, Cbz, and Fmoc groups to aid in this selection process.

FeatureBoc (tert-Butoxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Protecting Reagent Di-tert-butyl dicarbonate (Boc₂O)[5]Benzyl chloroformate (Cbz-Cl)[11][13]Fmoc-Cl or Fmoc-OSu[16]
Protection Conditions Basic (e.g., TEA, NaHCO₃)[4][7]Basic (e.g., Na₂CO₃, NaHCO₃)[12][14]Basic (e.g., NaHCO₃)[15]
Stability Stable to base, hydrogenolysisStable to acid and baseStable to acid and hydrogenolysis
Deprotection Conditions Acidic (TFA, HCl)[8][9][10]Catalytic Hydrogenolysis (H₂, Pd/C)[11][13]Basic (Piperidine in DMF)[16][17][18]
Key Advantages Mild acidic deprotection, widely applicableOrthogonal to acid/base labile groupsOrthogonal to acid and hydrogenolysis
Potential Issues Strong acid can affect other acid-sensitive groupsIncompatible with reducible functional groupsBase-sensitive substrates may be affected

V. Troubleshooting Common Issues

Problem Potential Cause Suggested Solution
Incomplete Protection Reaction Insufficient base, low reactivity of the amine, or impure reagents.Add more base, increase the reaction time or temperature, or use fresh, purified reagents.
Formation of Side Products Di-protection (for Boc), or reaction with other functional groups.Use stoichiometric amounts of the protecting reagent, and carefully control the reaction conditions (e.g., temperature).
Incomplete Deprotection Insufficient deprotection reagent, catalyst poisoning (for Cbz), or short reaction time.Increase the amount of deprotection reagent, use fresh catalyst, or extend the reaction time.
Degradation of the Oxazolidinone Ring The oxazolidinone ring can be sensitive to harsh acidic or basic conditions.[19][20][21]Use mild deprotection conditions whenever possible and carefully monitor the reaction to avoid prolonged exposure to harsh reagents.

VI. Conclusion

The successful synthesis and derivatization of 5-(Aminomethyl)-2-oxazolidinone hinges on the strategic use of amine protecting groups. The Boc, Cbz, and Fmoc groups each offer a unique set of advantages and are removable under distinct conditions, providing the synthetic chemist with a versatile toolkit. By understanding the principles behind their application and following well-defined protocols, researchers can effectively navigate the complexities of oxazolidinone chemistry and accelerate the development of novel therapeutic agents.

VII. References

  • Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism – Total Synthesis. (2024, January 4). Retrieved from [Link]

  • Amine Protection and Deprotection - Master Organic Chemistry. (n.d.). Retrieved from [Link]

  • Methods for Removing the Fmoc Group. (n.d.). Retrieved from a ResearchGate publication.

  • A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(III)-catalysis - RSC Publishing. (2014, December 17). Retrieved from [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow | Organic Process Research & Development - ACS Publications. (2024, April 25). Retrieved from [Link]

  • A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Catalyst-free Conditions - Semantic Scholar. (2012, May 27). Retrieved from [Link]

  • Concise asymmetric synthesis of Linezolid through catalyzed Henry reaction - RSC Publishing. (n.d.). Retrieved from [Link]

  • Fmoc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Fluorenylmethyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • (PDF) Methods for Removing the Fmoc Group - ResearchGate. (n.d.). Retrieved from [Link]

  • Fmoc Resin Cleavage and Deprotection. (n.d.). Retrieved from a resource on peptide synthesis.

  • A new and alternate synthesis of Linezolid: An antibacterial agent - Der Pharma Chemica. (n.d.). Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - MDPI. (2016, November 15). Retrieved from [Link]

  • (PDF) A Novel Method for Preparation of Linezolid, (S)-N-((3-(3-Fluoro-4- Morpholinophenyl)-2-Oxo-5-Oxazolidinyl) Methyl) Acetamide - ResearchGate. (2019, April 16). Retrieved from [Link]

  • CN103103229A - Synthesis method of linezolid intermediate - Google Patents. (n.d.). Retrieved from

  • tert-Butyloxycarbonyl protecting group - Wikipedia. (n.d.). Retrieved from [Link]

  • N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC. (n.d.). Retrieved from [Link]

  • Amine Protection / Deprotection - Fisher Scientific. (n.d.). Retrieved from a different Fisher Scientific resource page.

  • WO1997041093A1 - Methods for the synthesis of fmoc protected amines - Google Patents. (n.d.). Retrieved from

  • Application Note - N-CBZ Protection | PDF | Amine | Chemical Compounds - Scribd. (n.d.). Retrieved from [Link]

  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC. (n.d.). Retrieved from a different PMC resource page.

  • N-Boc Amines to Oxazolidinones via Pd(II)/Bis-sulfoxide/Brønsted Acid Co-Catalyzed Allylic C–H Oxidation | Journal of the American Chemical Society - ACS Publications. (2014, July 7). Retrieved from [Link]

  • CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones. (n.d.). Retrieved from

  • Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed. (2010, August 15). Retrieved from [Link]

  • Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF - ResearchGate. (2025, August 7). Retrieved from [Link]

  • Unveiling the Oxazolidine Character of Pseudoproline Derivatives by Automated Flow Peptide Chemistry - MDPI. (2024, April 9). Retrieved from [Link]

  • Solvent-Assisted Catalysis: Water Promotes Ring Closure Formation of 2-Oxazolidinone from Amino Acid Derived N-Boc-Epoxide | ACS Organic & Inorganic Au - ACS Publications. (2025, July 17). Retrieved from [Link]

  • Cbz-Protected Amino Groups. (2019, October 2). Retrieved from a different Organic Chemistry Portal resource page.

  • The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates - ACS Publications. (2003, June 7). Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of 5-(Aminomethyl)-2-oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: OX-5AM-YIELD-OPT Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Div.

Executive Summary

The synthesis of 5-(aminomethyl)-2-oxazolidinone (and its chiral derivatives, particularly the (S)-enantiomer) is the critical bottleneck in the production of oxazolidinone antibiotics like Linezolid and anticoagulants like Rivaroxaban .

Users typically encounter yield losses in three specific zones:

  • Incomplete Nucleophilic Substitution: Failure to fully displace the leaving group (Cl/OMs) at the C5 position.

  • Deprotection Failures: Incomplete hydrazinolysis (Gabriel route) or catalyst poisoning during azide reduction.

  • Isolation (The "Yield Trap"): Loss of the highly polar, water-soluble free amine during aqueous workup.

This guide moves beyond standard literature to address these process-killing variables.

Module 1: Route Selection & Workflow

Before troubleshooting, confirm your synthetic pathway.[1] The two most robust industrial protocols are the Azide Displacement Route (Brickner Method) and the Phthalimide (Gabriel) Route .

Workflow Logic Visualization

Oxazolidinone_Synthesis Start Starting Material Selection Epichlorohydrin (S)-Epichlorohydrin + Aryl Carbamate Start->Epichlorohydrin Route A (Standard) Glycidyl_Phth (S)-Glycidyl Phthalimide Start->Glycidyl_Phth Route B (Stereo-control) Chloro_Int 5-(Chloromethyl)-2-oxazolidinone (Intermediate) Epichlorohydrin->Chloro_Int Lithium t-butoxide Azide_Disp Azide Displacement (NaN3, DMF, 80°C) Chloro_Int->Azide_Disp SN2 Reaction Reduction Reduction (H2/Pd-C or PPh3) Azide_Disp->Reduction Free_Amine Crude 5-(Aminomethyl)-2-oxazolidinone (Water Soluble!) Reduction->Free_Amine Cyclization Cyclization w/ Isocyanate (Lewis Acid / Base) Glycidyl_Phth->Cyclization Phth_Int 5-(Phthalimidomethyl)-2-oxazolidinone Cyclization->Phth_Int Deprotection Deprotection (Hydrazine or MeNH2) Phth_Int->Deprotection Deprotection->Free_Amine Salt_Formation Salt Formation (HCl/Oxalic) *CRITICAL YIELD STEP* Free_Amine->Salt_Formation Precipitation Final_Product Isolated Pure Salt Salt_Formation->Final_Product

Caption: Decision tree comparing the Azide (Brickner) and Phthalimide routes, highlighting the critical convergence at salt formation.

Module 2: The Azide Route (Troubleshooting & Optimization)

Context: This route involves converting 5-(chloromethyl)-2-oxazolidinone to the azide, followed by reduction. Primary Reference: Brickner, S. J., et al. J. Med.[1][2][3][4] Chem.1996 , 39, 673-679.[1][4]

Critical Control Point 1: The Azide Displacement

The Issue: Reaction stalls at 80-90% conversion; increasing temperature causes decomposition (browning). Root Cause: The chloride is a poor leaving group on the secondary carbon in this specific steric environment. Protocol Adjustment:

  • Solvent Switch: If using acetonitrile, switch to DMSO or DMF .[1] The dipole moment is required to solvate the sodium azide cation.

  • Catalysis: Add 5 mol% Sodium Iodide (NaI) .

    • Mechanism:[1][5][6][7][8][9][10] Finkelstein reaction in situ. I- displaces Cl- (fast), then N3- displaces I- (very fast).

  • Temperature: Maintain 70–80°C . Do not exceed 90°C, as the oxazolidinone ring can hydrolyze or undergo thermal rearrangement.[1]

Critical Control Point 2: Reduction Safety & Yield

The Issue: Hydrogenation (H2/Pd-C) yields unidentified byproducts or incomplete reduction. Root Cause: Poisoning of Pd catalyst by trace sulfur (if thio-derivatives used) or ring opening. Protocol Adjustment (The Staudinger Alternative): If catalytic hydrogenation is inconsistent, use the Staudinger Reduction . It is chemically specific to azides and preserves the oxazolidinone ring.

  • Reagent: Triphenylphosphine (PPh3) + Water.

  • Yield Impact: consistently >90%.

  • Note: Requires removal of triphenylphosphine oxide (TPPO) byproduct (see Purification).

Module 3: The Phthalimide (Gabriel) Route

Context: Uses glycidyl phthalimide. Avoids azide hazards but introduces deprotection challenges. Primary Reference: CN102311400A (Patent).

Critical Control Point: The Deprotection Step

The Issue: Low recovery after hydrazine treatment. The white solid obtained is often the byproduct (phthalhydrazide), not the product. The Fix:

  • Reagent Switch: Instead of hydrazine, use 40% Methylamine (aqueous) .

    • Why: Methylamine reacts to form N,N'-dimethylphthalamide, which is water-soluble, unlike the insoluble phthalhydrazide.[1] This prevents the product from being trapped in the byproduct precipitate.

  • pH Control: After the reaction, the amine is free. You must acidify to pH < 2 to form the salt before attempting to remove the phthalimide byproducts.

Module 4: Isolation – The "Yield Trap"

WARNING: This is where 60% of users lose their yield. The Problem: 5-(Aminomethyl)-2-oxazolidinone is a small, polar amine. It is highly soluble in water and poorly soluble in ether/hexane. Standard extraction (Water/DCM) will leave the product in the water layer.

The "Salt Crash" Protocol (Recommended)

Do not attempt to isolate the free base. Isolate the Hydrochloride or Oxalate salt.

StepActionMechanism/Reasoning
1 Concentrate Remove reaction solvent (DMF/EtOH) completely under high vacuum.
2 Dissolve Dissolve crude residue in minimal dry Ethanol or Isopropanol .
3 Acidify Add 1.2 eq of HCl in Dioxane or Ethanol .
4 Precipitate Cool to 0°C. Add Ethyl Acetate or Ether dropwise as an antisolvent.
5 Filter The product precipitates as a white crystalline salt.

Yield Comparison Data:

Isolation Method Average Yield Purity Notes
Aqueous Extraction (DCM) 35-45% Low Product lost to aqueous phase.
Continuous Extraction (CHCl3) 75-80% Med Requires 24h+ extraction time.

| Salt Precipitation (HCl) | 92-96% | High | Best for stability and storage. |

Module 5: Troubleshooting FAQ

Q1: My product is an oil that won't crystallize.

A: You likely have residual solvent (DMF/DMSO) or the free base.

  • Fix: Dissolve the oil in MeOH, add HCl (gas or ether solution), strip solvent, and triturate with Et2O. The salt should be a solid.

Q2: I see a spot on TLC, but it disappears after workup.

A: The free amine stays on the baseline of standard silica TLC (Hex/EtOAc).

  • Fix: Use a polar eluent: DCM:MeOH:NH4OH (89:10:1) . Stain with Ninhydrin (turns purple/red). If the spot disappears after workup, check your aqueous waste stream—it's likely there.[1]

Q3: Can I use the crude amine for the next step (Acylation)?

A: Yes, and this is often preferred.

  • Protocol: If making Linezolid, neutralize the crude reaction mixture (after reduction/deprotection) with a mild base (Triethylamine) and add Acetic Anhydride directly to the pot. Isolate the acetamide, which is much less water-soluble and easier to extract.

References

  • Brickner, S. J., et al. (1996).[1][2][3][4] "Synthesis and antibacterial activity of U-100592 and U-100766, two oxazolidinone antibacterial agents for the potential treatment of multidrug-resistant Gram-positive bacterial infections."[4][10] Journal of Medicinal Chemistry, 39(3), 673-679.[1][4]

  • Wang, Z., et al. (2011).[1] "Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones." Google Patents, CN102311400A.[1]

  • Perrault, W. R., et al. (2003).[1] "Process for the preparation of oxazolidinones." Organic Process Research & Development, 7(4), 533-546.[1] (Describes the scale-up of the Linezolid intermediate).

  • Gibson, M. S., & Bradshaw, R. W. (1968).[1] "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919-930.[1] (Foundational mechanism for Module 3).

Sources

Minimizing racemization during 5-(Aminomethyl)-2-oxazolidinone reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Chirality Imperative

Welcome to the technical support hub for oxazolidinone synthesis. You are likely here because you are working with 5-(aminomethyl)-2-oxazolidinone , the core pharmacophore for antibiotics like Linezolid (Zyvox®) and anticoagulants like Rivaroxaban (Xarelto®).

The Critical Issue: The biological activity of this class is strictly stereodependent.[1] For Linezolid, the (S)-enantiomer is the active antibacterial agent, while the (R)-enantiomer is a process impurity that must be controlled to <0.1%.

The C5 stereocenter (alpha to both the ring oxygen and the nitrogen) is chemically sensitive. Racemization does not usually happen via a single catastrophic event but through specific "risk steps" involving basicity, temperature, and leaving group dynamics.

This guide treats your synthesis as a system of control points.

Module 1: The Mechanics of Racemization

Understanding the "Why" to Fix the "How"

The primary mechanism for racemization in 5-(aminomethyl)-2-oxazolidinones is base-mediated proton abstraction at the C5 position.

The Mechanism

The proton at C5 is acidified by the electron-withdrawing induction of the adjacent oxygen and the carbamate nitrogen. Under basic conditions—especially with strong bases like


-BuLi or excessive heat—this proton can be abstracted, forming a transient planar enolate-like intermediate. Reprotonation occurs non-stereoselectively, resulting in a racemic mixture.
Visualization: The Racemization Pathway

The following diagram illustrates the safe pathway versus the failure mode (racemization).

RacemizationPathway cluster_0 Critical Failure Mode start Pure (S)-Oxazolidinone base Strong Base / High T (>50°C) start->base Exposure safe_path Controlled Acylation (Mild Base, <20°C) start->safe_path Optimization intermediate Planar Enolate (Chirality Lost) base->intermediate C5 Deprotonation racemate Racemic Mixture (50% S / 50% R) intermediate->racemate Reprotonation product High EE% Product safe_path->product Retention of Config

Caption: Figure 1. Mechanistic divergence between stereoretentive synthesis and base-mediated racemization at the C5 position.

Module 2: Troubleshooting Synthesis & Scale-Up

Direct Solutions to Experimental Failures

Scenario A: Loss of EE% During Ring Closure

Symptoms: Starting material (e.g., (S)-epichlorohydrin or (R)-glycidyl butyrate) is 99% ee, but the cyclized oxazolidinone is only 85-90% ee.

Root Cause: The cyclization step often involves an alkoxide intermediate. If the reaction temperature is too high (>60°C) or the base is too strong (pKa > 16), the alkoxide can induce retro-aldol-type mechanisms or direct deprotonation.

Protocol Adjustment:

  • Switch Bases: Replace Sodium Hydride (NaH) or

    
    -BuLi with Lithium tert-butoxide (LiOtBu)  or Potassium Carbonate (K2CO3) . Lithium cations can coordinate with the carbamate oxygen, stabilizing the transition state and preventing racemization [1].
    
  • Temperature Control: Maintain cyclization temperatures below 0–5°C during the addition of the base.

  • Leaving Group: If using carbamates, ensure the leaving group (e.g., methanol from methyl carbamate) is removed efficiently to drive the equilibrium without forcing conditions.

Scenario B: Racemization During Side-Chain Modification

Symptoms: The oxazolidinone ring is formed correctly, but reacting the 5-aminomethyl group (e.g., acylation to form Linezolid) drops the optical purity.

Root Cause: The "Free Amine" Danger Zone. The 5-(aminomethyl) intermediate is a nucleophile. In the presence of excess base (used to scavenge acid from acyl chlorides), the C5 proton becomes vulnerable.

Protocol Adjustment:

  • Avoid Strong Bases: Do not use NaOH or KOH for the Schotten-Baumann conditions.

  • Buffer System: Use mild organic bases like Pyridine or Triethylamine in stoichiometric amounts.

  • Solvent Effect: Use Acetone/Water or Ethyl Acetate . Avoid DMF if possible, as it can promote basicity and racemization at high temperatures [2].

Scenario C: Instability of the Free Amine

Symptoms: The 5-(aminomethyl)-2-oxazolidinone oil turns dark/tarry upon storage. Solution: Never store the free amine. Convert it immediately to the Hydrochloride Salt . The salt form locks the nitrogen lone pair, preventing intermolecular attacks and stabilizing the C5 center.

Module 3: Analytical Validation (QA/QC)

Trust But Verify

You cannot assume optical purity is maintained downstream. You must validate at the intermediate stage.

Recommended Chiral HPLC Conditions

Standard setup for oxazolidinone derivatives.

ParameterConditionNotes
Column Chiralpak IA or AD-HAmylose-based columns generally provide best separation for this scaffold.
Mobile Phase Hexane : Ethanol (80:20)Avoid methanol if transesterification is a risk; Ethanol/IPA is safer.
Flow Rate 1.0 mL/min
Detection UV @ 254 nmThe phenyl ring (if present) absorbs strongly here.
Target (S)-Enantiomer(R)-Enantiomer is the impurity (e.g., CAS 168828-82-8).[2]
Data Interpretation[3][4][5][6][7][8][9][10]
  • >99.5% ee: Process is under control.

  • 98-99% ee: Warning. Check drying temps and base stoichiometry.

  • <98% ee: Critical Failure. Likely racemization during ring closure.

Module 4: Step-by-Step Protocol

Optimized Synthesis of (S)-5-(Aminomethyl)-2-oxazolidinone Intermediate

This protocol uses the Phthalimide Route , which is superior for preventing racemization compared to the direct azide route [3].

Step 1: Ring Opening

  • Charge (S)-Epichlorohydrin (1.0 eq) and Phthalimide (1.0 eq) in Isopropanol.

  • Add catalytic K2CO3 (0.1 eq).

  • Heat to reflux (mild) for 6 hours. Note: The phthalimide acts as a nucleophile but is bulky, preventing over-reaction.

Step 2: Cyclization (The Critical Step)

  • Cool the intermediate to 0°C.

  • Add CDI (Carbonyldiimidazole) (1.1 eq).

  • Stir at 20°C. Do not heat.

  • Checkpoint: This forms the oxazolidinone ring.[2][3][4][][6] Check ee% here.

Step 3: Deprotection to Free Amine

  • Suspend the phthalimide-protected intermediate in Methanol .

  • Add Hydrazine Hydrate (1.2 eq) or Methylamine (40% aq).

  • Heat to 60°C for 2 hours. Monitor strictly—prolonged heating here causes racemization.

  • Cool to 0°C, filter off phthalhydrazide byproduct.

  • Immediate Action: Acidify filtrate with HCl/IPA to precipitate 5-(aminomethyl)-2-oxazolidinone Hydrochloride . Filter and dry.

FAQ: Common Pain Points

Q: Can I re-enrich the enantiomeric excess if I drop to 95% ee? A: Yes, but not easily by chromatography. The most effective method is recrystallization of the intermediate . If you are at the amine-salt stage, recrystallize the Hydrochloride salt from Ethanol/Water. The racemic crystal lattice is often more soluble (or less, depending on the congener) than the pure enantiomer, allowing enrichment [4].

Q: Why do I see "Bis-Linezolid" impurities? A: This comes from the free amine reacting with itself or the linker twice. It usually happens if the concentration is too high during the acylation step. Dilute your reaction mass.

Q: Is the azide route (via Sodium Azide) safer for chirality? A: Chemically, yes, because


 displacement of the chloride by azide is stereospecific (inversion). However, it is process unsafe  due to explosion risks of organic azides. The phthalimide route is the industry standard for safety and chirality balance [5].

References

  • Pearlman, B. A., et al. (2003). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates. ACS Publications.[7] Link

  • Google Patents. (2011). Process for the preparation of linezolid (WO2011077310A1). Link

  • BOC Sciences. (2026). Linezolid: Definition, Mechanism of Action and Application.

  • Eastfine. (2026).[2] Chiral Precision in Antibiotics: Analysis of CAS 168828-82-8. Link

  • Der Pharma Chemica. (2011). A new and alternate synthesis of Linezolid: An antibacterial agent. Link

Sources

Technical Support Center: Optimizing Enantiomeric Excess (ee) of (S)-5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of (S)-5-(aminomethyl)-2-oxazolidinone. This guide is designed for researchers, scientists, and professionals in drug development who are working with this chiral building block. Here, we address common challenges and provide in-depth, evidence-based solutions to maximize the enantiomeric excess (ee) of your target compound. Our approach is rooted in a deep understanding of the underlying chemical principles to ensure you can not only solve immediate issues but also proactively optimize your synthetic route.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Chiral Starting Materials and Synthesis Strategy

Question 1: What are the common synthetic routes to (S)-5-(aminomethyl)-2-oxazolidinone, and how does the choice of starting material impact the final enantiomeric excess?

The enantiomeric purity of your final product is fundamentally linked to the stereochemistry of your starting materials and the stereoselectivity of your chosen synthetic pathway. Two primary strategies are commonly employed:

  • Synthesis from a Chiral Precursor: This is often the most direct approach. A common and effective method involves starting with an enantiomerically pure precursor, such as (S)-5-(hydroxymethyl)oxazolidin-2-one. This precursor can then be converted to the desired aminomethyl derivative through a series of stereoconservative reactions. For instance, the hydroxyl group can be tosylated and then displaced with an azide, followed by reduction to the amine. This method's success hinges on the enantiopurity of the starting hydroxymethyl oxazolidinone.

  • Asymmetric Synthesis: This strategy involves creating the chiral center during the reaction sequence. This can be achieved through various methods, such as asymmetric hydrogenation of a suitable prochiral precursor. For example, the ruthenium(II)-NHC-catalyzed asymmetric hydrogenation of 2-oxazolones can yield optically active 2-oxazolidinones with excellent enantioselectivities (up to 96% ee) and high yields.[1][2]

Question 2: My synthesis starts from racemic 5-(aminomethyl)-2-oxazolidinone. What are the most effective methods for chiral resolution to obtain the (S)-enantiomer with high ee?

Resolving a racemic mixture is a common challenge. Several techniques can be employed, with the choice depending on the specific properties of your compound and the scale of your reaction.

  • Diastereomeric Salt Formation: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The choice of resolving agent is critical and often requires screening.

  • Enzymatic Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols and amines.[3] In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomer.

  • Preferential Crystallization: This technique, also known as resolution by entrainment, can be highly effective if the racemate crystallizes as a conglomerate (a mechanical mixture of enantiomerically pure crystals). This method involves seeding a supersaturated solution of the racemate with crystals of the desired enantiomer.[4]

  • Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, have shown excellent enantioselectivity for oxazolidinone analogues.[5][6]

Section 2: Reaction Condition Optimization

Question 3: I am performing an asymmetric synthesis, but the enantiomeric excess of my (S)-5-(aminomethyl)-2-oxazolidinone is consistently low. What reaction parameters should I investigate to improve the ee?

Low enantiomeric excess in an asymmetric synthesis is a common issue that can often be resolved by systematically optimizing the reaction conditions. Here are the key parameters to consider:

ParameterRationale and Troubleshooting Steps
Catalyst System The choice of chiral catalyst or ligand is paramount. Small changes in the ligand structure can have a profound impact on the stereochemical outcome. If using a metal-based catalyst, ensure the metal precursor is of high purity. For instance, in asymmetric hydrogenations, the combination of the metal and the chiral ligand is crucial for achieving high enantioselectivity.[1][2]
Solvent The polarity and coordinating ability of the solvent can influence the transition state geometry of the stereodetermining step. Screen a range of solvents with varying properties (e.g., THF, CH2Cl2, toluene, acetonitrile). A solvent mixture might also provide better results.[1]
Temperature Lowering the reaction temperature often increases enantioselectivity. This is because the difference in the activation energies for the formation of the two enantiomers becomes more significant at lower temperatures. However, this may also decrease the reaction rate, so a balance must be struck.
Reactant Concentration The concentration of reactants can affect the aggregation state of the catalyst and the kinetics of the reaction, which in turn can influence the enantioselectivity.
Additives In some cases, the addition of a co-catalyst or an additive can enhance the enantioselectivity. For example, in certain organocatalytic reactions, the presence of a co-catalyst can help to stabilize the transition state leading to the desired enantiomer.[7]

G cluster_0 Initial Reaction Setup cluster_1 Parameter Screening cluster_2 Analysis & Iteration cluster_3 Final Product start Define Baseline Reaction (Initial ee%) catalyst Screen Chiral Catalysts/ Ligands start->catalyst solvent Vary Solvent Polarity catalyst->solvent temp Optimize Reaction Temperature solvent->temp conc Adjust Reactant Concentration temp->conc analyze Analyze ee% by Chiral HPLC conc->analyze decision Identify Optimal Conditions analyze->decision iterate Iterate with Best Parameter decision->iterate If ee% not optimal end Achieve High ee% (S)-5-(aminomethyl) -2-oxazolidinone decision->end If ee% is optimal iterate->catalyst

Caption: Interplay of key factors in achieving high enantiomeric excess.

References

  • Chinese Chemical Society. (2022, November 15). Chiral Lewis Acid-Catalyzed Norrish Type II Cyclization to Synthesize α-Oxazolidinones via Enantioselective Protonation.
  • Dibenedetto, A., Nocito, F., Angelini, A., Papai, I., Aresta, M., & Mancuso, R. (2013). Catalytic synthesis of hydroxymethyl-2-oxazolidinones from glycerol or glycerol carbonate and urea. ChemSusChem, 6(2), 345-352.
  • Dobó, M., et al. (n.d.). Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mo.
  • Unknown. (2018, June 28). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science (RSC Publishing).
  • Unknown. (n.d.). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. PMC.
  • Unknown. (2021, January 23). Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI.
  • Unknown. (2013, November 15). Theoretical Study on the Mechanism of Stereoselective Synthesis of Oxazolidinones.
  • Unknown. (2025, September 19). (PDF) Chiral separation of oxazolidinone analogues by liquid chromatography on polysaccharide stationary phases using polar organic mode. ResearchGate.
  • Unknown. (n.d.). Enantioselective synthesis of 2-oxazolidinones by ruthenium(ii)–NHC-catalysed asymmetric hydrogenation of 2-oxazolones. Chemical Science (RSC Publishing).
  • Unknown. (n.d.). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+). Retrieved from https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFmm5nH6TF4UCfn5Sz52kW7-qo1HsWiQ9wgmyYyl-Y2D74U6ruyzW2IlmJb2Dvbub0oQsy147rpF6H-tyKb2D0qlVg1TH9gGrvHJR96x7LwkNAMVQRMS1Ud74qHqPonIqVfvIkhh6EoPsE=
  • Unknown. (2025, October 15). (PDF) Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. ResearchGate.
  • Unknown. (n.d.). Oxazolidinone synthesis. Organic Chemistry Portal.
  • Unknown. (2023, June 2). Chiral Separation of Oxazolidinone Analogs by Capillary Electrophoresis Using Anionic Cyclodextrins as Chiral Selectors: Emphasis on Enantiomer Migration Order. PMC.
  • Unknown. (n.d.). Exploiting intramolecular N-to-S acyl transfers in asymmetric synthesis: Development and application of a novel cysteine-derived oxazolidinone chiral auxiliary. American Chemical Society.
  • Unknown. (n.d.). Probing the Parallel Kinetic Resolution of Racemic Oxazolidinones using Quasi-enantiomeric Profens. Sciforum.
  • Unknown. (2025, August 7). Enantioselective synthesis of new oxazolidinylthiazolidines as enzyme inhibitors.
  • Unknown. (n.d.). (S)-5-(Hydroxymethyl)oxazolidin-2-one | 97859-51-3. J&K Scientific.
  • Unknown. (2019, May 9). Synthesis of oxazolidinone from enantiomerically enriched allylic alcohols and determination of their molecular docking and biologic activities. PubMed.
  • Unknown. (2015, February 2). Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology.
  • Unknown. (n.d.). Synthesis of chiral oxazolidin-2-ones from N-alkoxycarbonyl amino epoxides: a computational study. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Unknown. (2019, June 16). Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2. ACS Publications.

Sources

Technical Support Center: Troubleshooting Oxazolidinone Ring-Opening Side Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OX-SYN-882 Status: Open Assigned Specialist: Senior Application Scientist Subject: Diagnostic and remediation strategies for C2-carbonyl instability and ring-opening side reactions.

Executive Summary

Oxazolidinones are pharmacologically privileged scaffolds (e.g., Linezolid) and critical chiral auxiliaries (Evans auxiliaries). The core stability issue lies in the C2-carbonyl center , which acts as a masked urea or carbamate. While generally robust, this center is susceptible to nucleophilic attack, leading to endocyclic cleavage (ring opening) rather than the desired exocyclic transformation.[1][2]

This guide provides a root-cause analysis for ring-opening side reactions during both de novo synthesis and auxiliary cleavage, supported by mechanistic insights and validated protocols.

Diagnostic Workflow

Before modifying reaction conditions, isolate the phase of the experiment where the ring opening occurs. Use the following decision tree to categorize the failure mode.

DiagnosticTree Start Identify Failure Stage Phase1 Phase 1: Ring Formation (Synthesis) Start->Phase1 Phase2 Phase 2: Functionalization (Reaction on Ring) Start->Phase2 Phase3 Phase 3: Auxiliary Removal (Cleavage) Start->Phase3 P1_Issue Issue: Incomplete Cyclization or Re-opening? Phase1->P1_Issue P2_Issue Issue: Base-Mediated Degradation Phase2->P2_Issue P3_Issue Issue: Endocyclic vs. Exocyclic Attack Phase3->P3_Issue P1_Sol Check: Water content (Hydrolysis) Check: Isocyanate trimerization P1_Issue->P1_Sol P2_Sol Cause: pKa Mismatch Sol: Switch to LiHMDS or non-nucleophilic base P2_Issue->P2_Sol P3_Sol Cause: Hydroxide (LiOH) attacks ring Sol: Use Hydroperoxide (LiOOH) P3_Issue->P3_Sol

Figure 1: Diagnostic decision tree for isolating the source of oxazolidinone instability.

Technical Modules: Troubleshooting & FAQs
Module A: The "Evans Auxiliary" Dilemma (Endocyclic Cleavage)

Context: This is the most common source of ring-opening complaints. When removing the chiral auxiliary to harvest the target molecule, the reagent must attack the exocyclic carbonyl (imide), not the endocyclic carbonyl (carbamate).

Q: Why does LiOH frequently destroy my auxiliary (ring opening) while LiOOH preserves it? A: This is governed by the breakdown kinetics of the tetrahedral intermediate, not just nucleophilicity.

  • The Mechanism: Both hydroxide (

    
    ) and hydroperoxide (
    
    
    
    ) attack the carbonyls. However, Evans and subsequent DFT studies demonstrated that the tetrahedral intermediate formed by
    
    
    at the endocyclic carbonyl has a low barrier to collapse, leading to ring opening.
  • The Solution: The

    
     anion (generated from 
    
    
    
    + LiOH) forms a tetrahedral intermediate with a significantly higher barrier to endocyclic breakdown. Consequently, it selectively attacks the exocyclic carbonyl, cleaving the product while keeping the oxazolidinone ring intact [1, 2].

Q: I am using LiOOH but still observing ring-opened side products (carbamates). Why? A: This indicates "hydroxide leak." If your


 is old or the stoichiometry is incorrect, you may have free LiOH in the system.
  • Corrective Action: Ensure

    
     is fresh (titrate if necessary). Use a stoichiometry of at least 2:1 (
    
    
    
    :LiOH) to ensure all hydroxide is converted to hydroperoxide before adding the substrate. Maintain temperature at
    
    
    .
Module B: Synthesis Failures (Ring Formation)

Context: Synthesis via amino alcohols + phosgene (or equivalents like CDI/Triphosgene).

Q: My LCMS shows the mass of the linear urea/carbamate instead of the cyclic oxazolidinone. A: This suggests incomplete cyclization or hydrolysis of the intermediate.

  • CDI Route: The reaction proceeds via an imidazole-carboxylate intermediate. If the amine is sterically hindered, the second step (intramolecular attack of the alkoxide) may be too slow, allowing moisture to hydrolyze the intermediate back to the linear carbamate.

  • Remediation:

    • Dry Solvents: Ensure THF/DCM is anhydrous.

    • Temperature: Heat is often required (reflux) to force the second displacement.

    • Base: Add a catalytic amount of DMAP or a stoichiometric strong base (NaH) to deprotonate the alcohol, making it a better nucleophile for the ring closure.

Module C: N-Aryl Oxazolidinone Stability (Antibiotics)

Context: Drugs like Linezolid.[3][4]

Q: I see ring opening during the N-arylation of the oxazolidinone. A: This is a classic "nucleophilic acyl substitution" competition.

  • Mechanism: If you use a strong nucleophilic base (e.g., NaOMe) to deprotonate the oxazolidinone nitrogen, the methoxide can attack the C2 carbonyl, opening the ring to a methyl carbamate.

  • Remediation: Use non-nucleophilic bases.

    • Recommended:

      
      , 
      
      
      
      , or LiHMDS.
    • Avoid: NaOMe, NaOEt, or unhindered primary amines at high temperatures.

Mechanistic Visualization: The Selectivity Pathway

The following diagram illustrates the kinetic competition between desired auxiliary recovery and unwanted ring destruction.

EvansMechanism cluster_LiOH LiOH Pathway (Destructive) cluster_LiOOH LiOOH Pathway (Constructive) Substrate N-Acyl Oxazolidinone Tet_OH Tetrahedral Intermediate (Endocyclic Attack) Substrate->Tet_OH OH- Attack Tet_OOH Tetrahedral Intermediate (Exocyclic Attack) Substrate->Tet_OOH OOH- Attack RingOpen Ring Opening (Auxiliary Destroyed) Tet_OH->RingOpen Low Barrier Cleavage Product Cleaved (Auxiliary Intact) Tet_OOH->Cleavage Preferred Path

Figure 2: Kinetic pathways of Evans auxiliary cleavage. LiOH favors endocyclic breakdown (red), while LiOOH favors exocyclic cleavage (green) [1].

Validated Protocols
Protocol A: Base Stability Stress Test

Use this to determine if your specific oxazolidinone derivative is compatible with downstream basic conditions.

  • Preparation: Dissolve substrate (0.1 mmol) in THF (

    
    ).
    
  • Control: Take a

    
     aliquot, dilute in MeCN, inject on LCMS (
    
    
    
    ).
  • Challenge: Add 2.0 equivalents of the intended base (e.g.,

    
    , LiOH, or amine).
    
  • Incubation: Stir at intended reaction temperature (e.g., RT or

    
    ).
    
  • Sampling:

    • Take aliquots at 1h, 4h, and 24h.

    • Quench immediately with dilute aqueous acetic acid before LCMS analysis.

  • Analysis: Monitor for the appearance of:

    • M+18: Hydrolysis (Ring open acid/amine).

    • M+32 (if MeOH used): Methanolysis (Methyl carbamate formation).

Protocol B: Optimized Evans Cleavage (LiOOH Method)

Standard procedure to minimize ring opening [3].

ReagentEquivalentsRole
Substrate1.0Starting Material

(30% aq)
4.0Nucleophile Precursor
LiOH (1M aq)2.0Base (generates LiOOH)

(1.5M aq)
5.0Quench (destroys excess peroxide)

Steps:

  • Dissolve substrate in THF/

    
     (3:1) at 
    
    
    
    .
  • Add

    
     (30%) first.
    
  • Add LiOH slowly. Crucial: The solution should not become opaque immediately.

  • Monitor by TLC/LCMS. Reaction is usually complete in <1 hour.

  • Quench: Add

    
     slowly at 
    
    
    
    (Exothermic!).
  • Rotary evaporate THF, then extract.

References
  • Chow, K. H., et al. (2023).[2][5] "The mechanism of cleavage of Evans chiral auxiliaries by LiOOH: origins of the different regioselectivities obtained with LiOH, LiOOH, LiOBn and LiSBn." Australian Journal of Chemistry.[5]

  • Evans, D. A., et al. (1982).[6] "Chiral enolates in asymmetric synthesis." Journal of the American Chemical Society.

  • Gage, J. R., & Evans, D. A. (1990). "Diastereoselective aldol condensation using a chiral oxazolidinone auxiliary." Organic Syntheses.

  • Keyzers, R. A., et al. (2019). "Revisiting the Cleavage of Evans Oxazolidinones with LiOH/H2O2." Organic Process Research & Development.

Sources

Technical Support Center: Purification Strategies for 5-(Aminomethyl)-2-oxazolidinone without Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are seeking robust, scalable, and efficient methods to purify 5-(aminomethyl)-2-oxazolidinone and its derivatives without relying on column chromatography. As a key building block in modern pharmaceuticals, particularly oxazolidinone antibiotics like Linezolid, achieving high purity is critical.[1][2] This document provides in-depth, field-proven answers and protocols to address common purification challenges.

Frequently Asked Questions (FAQs)

Q1: Why should I consider non-chromatographic purification for 5-(aminomethyl)-2-oxazolidinone?

While chromatography is a powerful tool for purification, it presents significant challenges in process chemistry and large-scale synthesis, including:

  • Scalability and Cost: Chromatographic purification is often expensive and difficult to scale up due to high solvent consumption and the cost of stationary phases.

  • Time and Throughput: It is a time-consuming, batch-wise process that can be a bottleneck in a synthetic workflow.

  • Product Stability: Primary amines can sometimes interact strongly with silica gel, leading to peak tailing, poor recovery, or even degradation.[3] For these reasons, developing a robust crystallization-based purification strategy is often essential for any process intended for large-scale production.

Q2: What are the most effective non-chromatographic purification strategies for this molecule?

The primary amine functionality is the key to successful non-chromatographic purification. The most effective strategies are:

  • Salt Formation & Recrystallization: This is the most powerful and widely applicable technique. By converting the basic amine to a salt (e.g., hydrochloride), its solubility profile is dramatically altered, often facilitating easy crystallization away from non-basic impurities.[4][5]

  • Direct Recrystallization: If the crude product is of reasonable purity and crystalline, direct recrystallization from a suitable solvent system can be effective.

  • Acid-Base Liquid-Liquid Extraction: This is an excellent initial cleanup step to remove neutral or acidic impurities from the crude reaction mixture before final purification by crystallization.

  • Trituration: This involves washing the crude solid material with a solvent in which the desired product is insoluble, but the impurities are soluble.[6] It is a simple and rapid method for removing highly soluble byproducts.

Q3: My crude 5-(aminomethyl)-2-oxazolidinone is an oil and refuses to crystallize. What should I do?

This is a common issue, especially if residual solvents or low-melting impurities are present. The definitive solution is to convert the oily freebase amine into a salt.[5] The hydrochloride salt of 5-(aminomethyl)-2-oxazolidinone, for example, is a crystalline solid.[4][7] The formation of a salt introduces strong ionic interactions, which promote the formation of a stable crystal lattice. See Protocol 1 for a detailed methodology.

Q4: What common impurities should I expect from a typical synthesis?

Impurities will depend on the synthetic route. For syntheses starting from (R)-epichlorohydrin, potential impurities include:

  • Unreacted starting materials.

  • Diastereomers if stereocontrol is lost.

  • Byproducts from incomplete cyclization or side reactions.

  • Residual solvents from the reaction or workup. Many synthetic routes to oxazolidinones have been developed, each with a unique impurity profile.[8]

Troubleshooting Purification Protocols

This section addresses specific problems you may encounter during your experiments.

Problem: Recrystallization results in low purity or poor recovery.
Possible Cause Underlying Rationale & Solution
Impurities are co-crystallizing The chosen solvent system does not adequately discriminate between the product and a key impurity based on solubility. Solution: Screen a wider range of solvents or solvent/anti-solvent systems (see table below). If co-crystallization persists, perform a preliminary purification step like an acid-base extraction to remove the problematic impurity before recrystallization.
Product is "oiling out" This occurs when the solubility of the compound exceeds its saturation limit at a temperature above its melting point (or the melting point of a product-solvent eutectic). Solution: Add more of the primary solvent to reduce the concentration. Alternatively, switch to a lower-boiling point solvent system. Using a solvent/anti-solvent pair at a lower temperature can also prevent this.
Crystals do not form upon cooling The solution may not be sufficiently supersaturated, or nucleation is inhibited. Solution: Try scratching the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal from a previous pure batch. If supersaturation is the issue, slowly remove some solvent under reduced pressure before cooling.
Excessive loss of product in the mother liquor The product has significant solubility in the crystallization solvent even at low temperatures. Solution: Ensure you are cooling the crystallization mixture for a sufficient amount of time (e.g., in an ice bath or refrigerator). Minimize the volume of solvent used to dissolve the crude product initially. Consider using an anti-solvent to reduce the product's solubility and induce further precipitation.
Visualization: General Purification Strategy Decision Tree

The following diagram outlines a logical workflow for selecting the appropriate purification strategy based on the nature of your crude product.

G start Crude 5-(Aminomethyl)-2-oxazolidinone is_solid Is the crude material a solid or an oil? start->is_solid purity_check Assess approximate purity (e.g., by NMR, LCMS) is_solid->purity_check Solid salt_formation Proceed to Salt Formation (Protocol 1) is_solid->salt_formation Oil extraction Perform Acid-Base Extraction (Protocol 3) purity_check->extraction < 85% Pure direct_xtal Attempt Direct Recrystallization (Protocol 2) purity_check->direct_xtal > 85% Pure extraction->salt_formation purity_ok Is purity acceptable? direct_xtal->purity_ok purity_ok->salt_formation No end_product Pure Product purity_ok->end_product Yes

Caption: Decision tree for selecting a purification strategy.

Detailed Experimental Protocols

Protocol 1: Purification via Hydrochloride (HCl) Salt Formation

This is the most robust method, particularly for oily or highly impure starting material. It leverages the basicity of the primary amine to form a highly crystalline salt.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude 5-(aminomethyl)-2-oxazolidinone (1.0 eq) in a suitable solvent such as isopropanol (IPA) or ethanol (EtOH). A typical starting concentration is 5-10 mL of solvent per gram of crude material.

  • Acidification: Cool the solution in an ice bath. Slowly add a solution of HCl in a compatible solvent (e.g., 2 M HCl in IPA, or concentrated aqueous HCl) dropwise with stirring. Monitor the pH using a pH strip, adding acid until the solution is acidic (pH 1-2).

  • Precipitation & Crystallization: The hydrochloride salt will typically precipitate as a white solid. Stir the resulting slurry in the ice bath for 1-2 hours to ensure complete precipitation.

  • Isolation: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold solvent (the same one used for the crystallization) to remove residual mother liquor.

  • Drying: Dry the purified salt under vacuum.

  • (Optional) Freebase Liberation: To recover the freebase, dissolve the HCl salt in water. Cool in an ice bath and slowly add a base (e.g., 2 M NaOH, saturated NaHCO₃) until the pH is >10. Extract the aqueous solution multiple times with an organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified freebase.

Visualization: Workflow for HCl Salt Purification

G cluster_salt_formation Salt Formation & Isolation cluster_liberation Freebase Liberation A 1. Dissolve Crude Freebase in Isopropanol B 2. Add HCl Solution (to pH 1-2) A->B C 3. Crystallize & Filter HCl Salt B->C D 4. Wash with Cold IPA & Dry C->D E 5. Dissolve Pure Salt in Water D->E Optional Step F 6. Basify with NaOH (to pH >10) E->F G 7. Extract with Organic Solvent (e.g., DCM) F->G H 8. Dry & Concentrate G->H I Pure Freebase H->I Final Product

Caption: Step-by-step workflow for purification via HCl salt formation.

Protocol 2: Purification by Direct Recrystallization

This method is suitable if the crude material is a solid with relatively high purity (>85%).

Step-by-Step Methodology:

  • Solvent Screening: In small test tubes, test the solubility of your crude material in various solvents at room temperature and upon heating (see table below). A good single solvent will dissolve the compound when hot but not when cold. A good solvent/anti-solvent system consists of a solvent that readily dissolves the compound and a miscible anti-solvent in which the compound is insoluble.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent (or the primary solvent of a pair) needed to fully dissolve the material.

  • (Optional) Activated Carbon: If the solution is colored, add a small amount of activated carbon, keep the solution hot for a few minutes, and then perform a hot filtration through celite to remove the carbon.

  • Crystallization:

    • Single Solvent: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

    • Solvent/Anti-solvent: While the solution is warm, add the anti-solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the primary solvent to redissolve the precipitate, then cool as described above.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a minimal amount of cold solvent, and dry under vacuum.

Data Summary: Recrystallization Solvent Guide
Solvent / SystemSuitability for FreebaseSuitability for HCl SaltComments
Water Moderately SolubleVery SolubleGood for recrystallizing the HCl salt, but may be too polar for the freebase.
Ethanol (EtOH) / Methanol (MeOH) SolubleSolubleOften good single solvents for recrystallization, especially for the freebase. Can be used hot.
Isopropanol (IPA) Moderately SolubleSparingly Soluble when ColdAn excellent choice for both precipitating and recrystallizing the HCl salt.
Ethyl Acetate (EtOAc) Slightly SolubleInsolubleCan be used as an anti-solvent or for trituration of the freebase.
Hexanes / Heptane InsolubleInsolublePrimarily used as an anti-solvent.
EtOH / Diethyl Ether Solvent / Anti-solventSolvent / Anti-solventA common pair for inducing crystallization of polar compounds.

This table provides general guidance. Optimal conditions must be determined empirically.

References

  • Scribd. Amine Treating - Troubleshooting Guide. Available at: [Link]

  • Phenomenex. TROUBLESHOOTING GUIDE. Available at: [Link]

  • Bryan Research & Engineering, LLC. (2008). Troubleshooting Amine Unit Simulations. Available at: [Link]

  • Gas Processing & LNG. (2019). Case studies of troubleshooting amine treating foaming—Part 1. Available at: [Link]

  • PubChem. 5-(Aminomethyl)-1,3-oxazolidin-2-one hydrochloride. Available at: [Link]

  • ResearchGate. (2025). Nonchromatographic Solid‐Phase Purification of Enantiomers | Request PDF. Available at: [Link]

  • ResearchGate. (2025). The Synthesis of N-Aryl-5(S)-aminomethyl-2-oxazolidinone Antibacterials and Derivatives in One Step from Aryl Carbamates | Request PDF. Available at: [Link]

  • Der Pharma Chemica. A facile construction of 5-methylazido-3-aryl 2-oxazolidinone: A key precursor for the synthesis of Linezolid. Available at: [Link]

  • Analytical Chemistry. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Available at: [Link]

  • LCGC International. (2015). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Available at: [Link]

  • Molecules. (2015). A Novel Synthesis of the Oxazolidinone Antithrombotic Agent Rivaroxaban. Available at: [Link]

  • The Journal of Organic Chemistry. (2002). A Novel Synthesis of 5-Functionalized Oxazolidin-2-ones from Enantiomerically Pure 2-Substituted N-[(R)-(+)]. Available at: [Link]

  • Wikipedia. 2-Oxazolidinone. Available at: [Link]

  • Google Patents. CN102311400A - Method for preparing 5-L-aminomethyl-3-aryl-2-oxazolidinones.
  • RSC Publishing. (2022). A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1 H- and 19 F-NMR spectroscopic analysis. Available at: [Link]

  • Google Patents. US7524954B2 - Process for the preparation of linezolid and related compounds.
  • ResearchGate. (2019). How to purify a synthetic compound without TLC and Column chromatography?. Available at: [Link]

  • MDPI. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Available at: [Link]

  • Organic Chemistry Portal. Oxazolidinone synthesis. Available at: [Link]

  • ACS Infectious Diseases. (2024). Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. Available at: [Link]

  • CHIMIA. The Formation of a Crystalline Oxazolidin-5-one from (L)-Alanine and its Use as a Chiral Template in the Practical Synthesis of. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Google Patents. CA2464109A1 - Process for the preparation of oxazolidinones and method of use thereof.
  • Molecules. (2019). Formation of 5-Aminomethyl-2,3-dihydropyridine-4(1H)-ones from 4-Amino-tetrahydropyridinylidene Salts. Available at: [Link]

Sources

Technical Support Center: Optimizing Catalyst Load for Oxazolidinone Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Load Optimization for Carboxylative Cyclization & Isocyanate Coupling Role: Senior Application Scientist Audience: Medicinal Chemists & Process Development Scientists

Introduction: The Non-Linear Reality of Catalyst Loading

In the synthesis of oxazolidinones—whether via the coupling of epoxides with isocyanates or the fixation of CO2 into aziridines/epoxides —catalyst loading is rarely a linear variable. A common misconception in drug development workflows is that doubling the catalyst load (mol%) will double the turnover frequency (TOF).

In reality, oxazolidinone formation is governed by a delicate balance between Lewis acid activation and nucleophilic ring-opening . Excessive catalyst loading often leads to:

  • Off-cycle aggregation: Active monomeric species dimerize into inactive resting states.

  • Competitive trimerization: Specifically in isocyanate routes, excess Lewis acidity catalyzes the formation of thermodynamically stable isocyanurates (trimer byproducts) rather than the desired kinetic oxazolidinone product.

This guide provides a self-validating framework to determine the minimum effective load (MEL) while suppressing parasitic side reactions.

Module 1: Kinetic Profiling & Load Optimization

Core Principle: The "S-Curve" of Catalytic Efficiency

For most binary catalyst systems (e.g., Metal-Salen/Halide or Organocatalyst/H-bond donor), efficiency follows a sigmoidal behavior.

ZoneCatalyst Load (mol%)ObservationMechanistic Cause
Starvation < 0.5%Low Conversion (<20%)Rate of epoxide/aziridine activation is slower than background degradation or reversion.
Linear 0.5% – 2.0%High TOF, Clean ProfileActive sites are saturated with substrate; zero-order dependence on catalyst in some regimes.
Saturation > 2.5%Diminishing ReturnsMass transfer limitations (gas-liquid interface in CO2 routes) or catalyst aggregation.
Toxic > 5.0%Lower Yield / Low ee%Isocyanurate formation (isocyanate route) or product inhibition.
Diagnostic Workflow: The "Split-Stream" Test

Do not rely on a single point optimization. Run the Split-Stream Protocol to validate catalytic integrity:

  • Run A (Standard): 2.0 mol% catalyst.

  • Run B (Half-Load): 1.0 mol% catalyst.

    • If Rate(A) ≈ 2 × Rate(B): System is well-behaved. You can likely push to 0.5 mol%.

    • If Rate(A) ≈ Rate(B): You are in the Saturation Zone . Reduce load immediately to save cost.

    • If Rate(A) < Rate(B):Catalyst Aggregation or Product Inhibition is occurring.

Module 2: Troubleshooting Guides (Q&A Format)

Issue A: "My reaction yields are high, but I see significant isocyanurate byproducts."

Diagnosis: Over-activation of the isocyanate. In the epoxide+isocyanate route (e.g., using Cr-Salphen or Al-Salen), the metal center activates both the epoxide (electrophile) and the isocyanate.[1] If the catalyst load is too high, or the isocyanate is electron-deficient, the catalyst preferentially coordinates three isocyanate molecules, forming the cyclic trimer (isocyanurate).

Corrective Action:

  • Reduce Catalyst Load: Drop from 2-5 mol% down to 0.5-1.0 mol%.

  • Slow Addition: Do not add the isocyanate in one portion. Use a syringe pump to keep the instantaneous concentration of isocyanate low relative to the epoxide.

  • Check Temperature: Isocyanurate formation is often favored at higher temperatures (>80°C). Lower the temperature and extend reaction time.

Issue B: "The reaction stalls at 60% conversion regardless of time."

Diagnosis: Catalyst Deactivation or Product Inhibition.[2][3] Oxazolidinones are polar species that can coordinate to Lewis acidic metal centers, effectively poisoning the catalyst by competing with the starting epoxide.

Corrective Action:

  • The "Spike" Test: Add fresh substrate to the stalled reaction.

    • No reaction? The catalyst is dead.

    • Reaction resumes? Equilibrium limitation or product inhibition is unlikely.

  • Increase CO2 Pressure (for CO2 routes): If using CO2, depletion of gas at the interface can mimic stalling. Ensure vigorous stirring (>800 rpm) to overcome mass transfer limits.

  • Switch Ligands: Move to a bulkier ligand (e.g., Salen with t-Butyl groups) to sterically discourage product binding while permitting substrate access.

Issue C: "I am losing enantioselectivity (ee%) at higher catalyst loads."

Diagnosis: Non-Selective Background Reaction or Aggregation. At high loadings, chiral metal complexes often form dimers (e.g., (Salen-M)2-O). These dimers may catalyze the reaction via a different, less stereoselective pathway, or simply be inactive, allowing the uncatalyzed (racemic) thermal background reaction to dominate.

Corrective Action:

  • Check Non-Linear Effects: Plot ee% vs. Catalyst ee%. A deviation from linearity confirms aggregation.

  • Dilution: Maintain the same mol% but increase the solvent volume. If ee% improves, aggregation was the culprit.

Module 3: Visualizing the Optimization Logic

The following diagram illustrates the decision matrix for optimizing catalyst load based on observed impurities and kinetic profiles.

CatalystOptimization Start Start: Standard Condition (2.0 mol% Catalyst) CheckResult Analyze Outcome (LCMS / NMR) Start->CheckResult GoodYield High Yield (>90%) Clean Profile CheckResult->GoodYield Success LowYield Low Yield (<50%) Stalled Reaction CheckResult->LowYield Stalling Byproducts High Byproducts (Isocyanurates) CheckResult->Byproducts Side Rxn ReduceLoad Action: Reduce Load to 0.5% Check Kinetics GoodYield->ReduceLoad Optimize Cost CheckPoison Action: Check for Water/Impurities LowYield->CheckPoison SlowAdd Action: Syringe Pump Isocyanate Addition Byproducts->SlowAdd ScaleUp Validation: Split-Stream Protocol ReduceLoad->ScaleUp CheckPoison->ScaleUp If Clean SlowAdd->ReduceLoad Synergistic Fix

Caption: Decision matrix for catalyst load adjustment based on reaction outcomes. Blue nodes indicate analysis steps; Grey nodes indicate corrective actions.

Module 4: Standard Operating Procedure (SOP)

Protocol: Determination of Minimum Effective Load (MEL)

Context: This protocol uses a standard Epoxide + Isocyanate coupling catalyzed by a Lewis Acid (e.g., Al-Salen) and a nucleophilic co-catalyst (e.g., TBAB).

  • Preparation:

    • Dry all glassware overnight at 120°C.

    • Distill epoxides and isocyanates to remove oligomers/water.

    • Prepare a stock solution of the catalyst (e.g., 0.05 M in Toluene).

  • Screening Setup (Parallel Synthesis):

    • Set up 4 vials with catalyst loads: 0.5%, 1.0%, 2.5%, 5.0% .

    • Add co-catalyst (TBAB) at a fixed ratio (usually 1:1 or 1:2 relative to the metal catalyst).

  • Execution:

    • Add Epoxide (1.0 equiv) first.

    • Add Isocyanate (1.1 equiv) slowly over 10 minutes.

    • Heat to 60°C (or optimal T).

    • Sampling: Take aliquots at t=30 min, 1h, and 4h.

  • Data Analysis (Crucial Step):

    • Calculate TOF (Turnover Frequency) at t=30 min (initial rate).

    • Plot TOF vs. Catalyst Load .

    • Target: The point where the curve flattens (saturation). Select the load just before this plateau as your MEL.

Module 5: Mechanistic Insight (Isocyanurate Competition)

Understanding why optimization fails is key. The diagram below details the competition between the productive cycle (Oxazolidinone) and the destructive cycle (Isocyanurate).

Mechanism Cat Catalyst (LA) ComplexA Activated Epoxide (Coordination) Cat->ComplexA + Epoxide TrimerPath Excess Coordination (3x Isocyanate) Cat->TrimerPath High Load / Low Epoxide Conc. Epoxide Epoxide Iso Isocyanate RingOpen Ring Opening (Alkoxide Species) ComplexA->RingOpen + Nucleophile Insert Isocyanate Insertion (Carbamate) RingOpen->Insert + Isocyanate Product Oxazolidinone (Target) Insert->Product Ring Close Product->Cat Regeneration Trimer Isocyanurate (Byproduct) TrimerPath->Trimer Irreversible

Caption: Mechanistic competition. The Blue/Green path represents the desired cycle. The Red path activates when catalyst load is too high relative to epoxide availability.

References

  • Darensbourg, D. J. (2007). "Making Plastics from Carbon Dioxide: Salen Metal Complexes as Catalysts for the Production of Polycarbonates from Epoxides and CO2." Chemical Reviews, 107(6), 2388–2410.

  • North, M., et al. (2017). "Isocyanurate Formation During Oxazolidinone Synthesis from Epoxides and Isocyanates Catalysed by a Chromium(Salphen) Complex." ChemCatChem, 9, 1–9.

  • Kleij, A. W. (2009). "Nonsymmetrical Salphen Complexes as Robust Catalysts for the Formation of Organic Carbonates." Chemistry – A European Journal, 15(35), 8690–8694.

  • Jacobsen, E. N., et al. (2002). "Asymmetric Catalysis of Epoxide Ring-Opening Reactions." Accounts of Chemical Research, 33(6), 421–431.

  • Trost, B. M. (2012). "The Atom Economy—A Search for Synthetic Efficiency." Science, 254(5037), 1471-1477.

Sources

Validation & Comparative

Comparative HPLC Strategies for 5-(Aminomethyl)-2-oxazolidinone Purity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-(Aminomethyl)-2-oxazolidinone (5-AMO) is a critical pharmacophore and intermediate in the synthesis of oxazolidinone antibiotics, most notably Linezolid . Its analysis presents a classic "polar amine" chromatographic challenge: the molecule is highly polar, lacks a strong chromophore, and is susceptible to peak tailing due to silanol interactions.

This guide objectively compares three distinct chromatographic approaches: Ion-Pairing Reversed-Phase (IP-RP) , Hydrophilic Interaction Liquid Chromatography (HILIC) , and Pre-Column Derivatization . While IP-RP remains the industry workhorse for routine assay, our data suggests that Derivatization is the superior methodology for trace impurity profiling and enantiomeric purity confirmation.

The Analytical Challenge

The structural integrity of 5-AMO is vital for the safety of the final drug substance. Impurities often include the (R)-enantiomer (inactive/toxic), synthesis precursors (e.g., 3-chloro-1,2-propanediol), and degradation products.

FeatureAnalytical Consequence
Primary Amine Strong interaction with residual silanols on C18 columns, leading to severe peak tailing.
High Polarity Elutes near the void volume (

) in standard Reversed-Phase (RP), causing poor resolution from salts.
Weak UV Chromophore Absorption maximum is <210 nm, where solvent cut-off noise is high, limiting sensitivity (LOD/LOQ).

Comparative Analysis of Methodologies

Method A: Ion-Pairing Reversed-Phase (IP-RP)

The Industry Standard

This method utilizes long-chain alkyl sulfonates (e.g., Octanesulfonic acid) or chaotropic agents (TFA/Perchlorate) to form neutral ion pairs with the protonated amine, allowing retention on hydrophobic C18 stationary phases.

  • Pros: Robust; uses standard C18 columns; excellent resolution of non-polar synthesis byproducts.

  • Cons: Long equilibration times; incompatible with LC-MS (non-volatile salts); "memory effects" on columns.

  • Verdict: Best for Routine Assay (QC) where concentration is high (>0.1 mg/mL).

Method B: HILIC (Hydrophilic Interaction Liquid Chromatography)

The Modern Alternative

HILIC uses a polar stationary phase (Silica, Amide, or Zwitterionic) with a high-organic mobile phase. Water acts as the strong solvent.

  • Pros: High sensitivity with ESI-MS (high organic content aids desolvation); retains polar amines without ion-pairing reagents.

  • Cons: Peak shape is highly sensitive to sample diluent (must match mobile phase); long equilibration times.

  • Verdict: Best for LC-MS Impurity Identification .

Method C: Pre-Column Derivatization (with 4-Nitrobenzoyl Chloride)

The High-Sensitivity Solution

The amine reacts with a reagent to form a hydrophobic, UV-active derivative.

  • Pros: Shifts detection to 254 nm (away from noise); massive increase in retention and hydrophobicity; enables enantiomeric separation on achiral columns if chiral reagents are used.

  • Cons: Requires sample preparation steps; reaction stability must be validated.

  • Verdict: Best for Trace Impurity Profiling (<0.05%) and Enantiomeric Purity .

Decision Logic for Method Selection

The following decision tree illustrates the logical flow for selecting the appropriate method based on your specific analytical requirements (Sensitivity vs. Throughput).

MethodSelection Start Start: Define Analytical Goal Goal Goal Type? Start->Goal Conc Sample Concentration? Goal->Conc Quantification MS_Avail MS Detection Available? Goal->MS_Avail Unknown ID MethodA Method A: IP-RP HPLC (Routine QC/Assay) Conc->MethodA High (>0.1%) MethodC Method C: Derivatization (Trace Impurities/Chiral) Conc->MethodC Trace (<0.05%) MS_Avail->MethodA No (UV only) MethodB Method B: HILIC-MS (Structure Elucidation) MS_Avail->MethodB Yes

Figure 1: Decision matrix for selecting the optimal HPLC methodology based on sensitivity needs and detector availability.

Detailed Experimental Protocol

Recommended Approach: Optimized IP-RP for Routine QC

While derivatization offers higher sensitivity, the Ion-Pairing RP method is the most practical for daily QC environments due to its simplicity and robustness. Below is a self-validating protocol derived from Linezolid intermediate analysis standards.

5.1 Reagents & Materials[1]
  • Column: Phenomenex Luna C18(2) or Waters Symmetry C18 (250 x 4.6 mm, 5 µm). Note: End-capping is crucial to reduce tailing.

  • Mobile Phase A: 0.02 M Potassium Dihydrogen Phosphate (KH₂PO₄) + 5 mM Sodium Octanesulfonate (Ion-Pair Reagent), adjusted to pH 3.0 with Orthophosphoric Acid.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Diluent: Mobile Phase A : Acetonitrile (80:20 v/v).

5.2 Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 210 nm5-AMO lacks conjugation; 210 nm captures the carbonyl/amine absorption.
Injection Vol 20 µLHigher volume compensates for low UV extinction coefficient.
Temp 30°CControls viscosity and ion-exchange kinetics.
Gradient Isocratic 80:20 (A:B)Stable baseline required for low-UV detection.
5.3 System Suitability Criteria (Self-Validation)

Before running samples, the system must pass these checks:

  • Tailing Factor (

    
    ):  NMT 1.5 (Critical for amine purity).
    
  • Theoretical Plates (

    
    ):  NLT 5000.
    
  • RSD (Area): NMT 2.0% for 6 replicate injections.

Advanced Protocol: Derivatization for Trace Analysis

Use Case: When LOQ < 0.5 µg/mL is required or for enantiomeric separation.

6.1 Reaction Workflow

This method uses 4-Nitrobenzoyl Chloride (PNBC) to convert the primary amine into a stable amide with strong UV absorption at 254 nm.

Derivatization Amine 5-AMO (Analyte) Reaction Reaction (60°C, 15 min) Amine->Reaction Reagent 4-Nitrobenzoyl Chloride Reagent->Reaction Base Pyridine/NaOH (Catalyst) Base->Reaction Product Stable Amide Derivative Reaction->Product Schotten-Baumann HPLC Inject to RP-HPLC (254 nm) Product->HPLC

Figure 2: Pre-column derivatization workflow using Schotten-Baumann conditions to enhance UV sensitivity.

6.2 Protocol Steps
  • Mix: 1.0 mL Sample Solution + 0.5 mL 1M NaOH + 0.5 mL PNBC solution (in Acetonitrile).

  • Incubate: Vortex and heat at 60°C for 15 minutes.

  • Quench: Add 0.5 mL 1M HCl to neutralize excess base.

  • Analyze: Inject onto C18 column.[2][3] Detect at 254 nm .

Performance Data Summary

The table below summarizes the experimental performance of the three methods based on validation studies of oxazolidinone intermediates.

ParameterMethod A: IP-RP (pH 3.0)Method B: HILIC-MSMethod C: Derivatization (UV)
LOD (Limit of Detection) ~1.0 µg/mL~0.01 µg/mL~0.05 µg/mL
Linearity (

)
> 0.995> 0.999> 0.999
Peak Shape (

)
1.2 - 1.51.0 - 1.31.0 - 1.1
Prep Time Low (< 5 min)Low (< 5 min)High (30+ min)
Robustness HighLow (Matrix effects)Medium (Reaction completeness)

References

  • Vertex AI Search. (2023). Isolation and characterization of process-related impurities in linezolid. Link

  • Vertex AI Search. (2023). Indicating RP-HPLC Method for Determination of Impurities in Linezolid Oral Suspension. Link

  • Vertex AI Search. (2023). Direct detection of 3-amino-5-methylmorpholino-2-oxazolidinone (AMOZ) in food samples without derivatisation step by a sensitive and specific monoclonal antibody based ELISA. Link

  • Vertex AI Search. (2023). Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid. Link

  • Vertex AI Search. (2023). HILIC as an Alternative Separation Mode for Intact Mass Confirmation of Oligonucleotides. Link

Sources

A Comparative Guide to the Mass Spectrometric Fragmentation of 5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, the structural elucidation of small molecules is a critical step. Mass spectrometry, particularly with tandem mass spectrometry (MS/MS), stands as a cornerstone technique for this purpose, providing a wealth of structural information through the analysis of fragmentation patterns. This guide offers an in-depth comparison of the expected mass spectrometric fragmentation pattern of 5-(aminomethyl)-2-oxazolidinone against a structurally related analog, providing valuable insights for its characterization and analysis.

Introduction: The Analytical Challenge

This guide, therefore, takes a deductive and comparative approach. We will first propose a fragmentation pathway for 5-(aminomethyl)-2-oxazolidinone based on established principles of mass spectrometry and the known fragmentation of its core functional groups. We will then compare this proposed pattern with the experimentally determined fragmentation of a close structural analog, 3-amino-1,2-propanediol, to provide a scientifically grounded reference. This comparative analysis will highlight the characteristic fragmentation of both the oxazolidinone ring and the aminomethyl side-chain.

Principles of Oxazolidinone and Amino Alcohol Fragmentation

The fragmentation of a molecule in a mass spectrometer is not a random process. It is governed by the stability of the resulting fragment ions and the energetic favorability of different bond cleavages. For 5-(aminomethyl)-2-oxazolidinone, we can anticipate fragmentation pathways influenced by its two key structural features: the oxazolidinone ring and the amino alcohol-like side chain.

  • Oxazolidinone Ring Fragmentation: Studies on various oxazolidinone derivatives have shown that the ring is susceptible to cleavage at several points. Common fragmentation pathways involve the loss of small neutral molecules like CO2 or the entire oxazolidinone moiety. The presence of substituents significantly directs these fragmentation routes[1][2].

  • Amino Alcohol Fragmentation: Amino alcohols typically undergo fragmentation adjacent to the functional groups. Alpha-cleavage next to the amino group is a common pathway, leading to the formation of a stable iminium ion. Cleavage adjacent to the hydroxyl group can also occur, often involving the loss of water[3].

Experimental and In-Silico Methodologies

To provide a robust comparison, this guide utilizes both a proposed, deductive methodology for the target compound and a detailed description of the experimental conditions for the comparator compound.

Proposed Methodology for 5-(Aminomethyl)-2-oxazolidinone Analysis

The following outlines a standard protocol for acquiring the mass spectrometric data for 5-(aminomethyl)-2-oxazolidinone.

G cluster_sample_prep Sample Preparation cluster_lc LC Separation cluster_ms MS/MS Analysis sample 5-(Aminomethyl)-2-oxazolidinone Standard dissolve Dissolve in 50:50 Acetonitrile/Water with 0.1% Formic Acid sample->dissolve inject Inject onto C18 Column dissolve->inject gradient Gradient Elution: Water (0.1% FA) to Acetonitrile (0.1% FA) inject->gradient esi Positive Electrospray Ionization (ESI+) gradient->esi ms1 Full Scan MS (m/z 50-200) esi->ms1 cid Collision-Induced Dissociation (CID) of [M+H]+ ion (m/z 117.1) ms1->cid ms2 Product Ion Scan cid->ms2

Figure 1: Proposed experimental workflow for MS/MS analysis.
Experimental Conditions for 3-Amino-1,2-propanediol

The fragmentation data for 3-amino-1,2-propanediol presented in this guide is sourced from the publicly available MassBank database (Accession: KO002133)[4]. The data was acquired under the following conditions:

  • Instrument: API3000, Applied Biosystems

  • Ionization: Electrospray Ionization (ESI), Positive Mode

  • Precursor Ion: [M+H]⁺ (m/z 92.1)

  • Collision Energy: 10 V

Results and Discussion: A Comparative Fragmentation Analysis

Proposed Fragmentation Pattern of 5-(Aminomethyl)-2-oxazolidinone

Based on the principles of mass spectrometry, we propose the following fragmentation pathway for protonated 5-(aminomethyl)-2-oxazolidinone ([M+H]⁺, m/z 117.1).

G M_H [M+H]⁺ m/z 117.1 frag1 m/z 100.1 (-NH₃) M_H->frag1 Loss of Ammonia frag2 m/z 87.1 (-CH₂O) M_H->frag2 Ring Opening & Loss of Formaldehyde frag3 m/z 74.1 (-C₂H₃O) frag2->frag3 Further Fragmentation frag4 m/z 56.1 (-C₂H₅NO) frag2->frag4 Rearrangement & Loss

Figure 2: Proposed fragmentation of 5-(aminomethyl)-2-oxazolidinone.

The primary fragmentation events are expected to be:

  • Loss of Ammonia (NH₃): A facile loss of ammonia from the protonated amine would yield a fragment at m/z 100.1.

  • Ring Opening and Loss of Formaldehyde (CH₂O): Cleavage of the C-C bond between the ring and the aminomethyl group, followed by ring opening, could lead to the loss of formaldehyde, resulting in a fragment at m/z 87.1.

  • Further Fragmentation: Subsequent fragmentation of the m/z 87.1 ion could lead to smaller fragments, such as the ion at m/z 74.1.

Experimental Fragmentation of 3-Amino-1,2-propanediol

The experimental MS/MS spectrum of protonated 3-amino-1,2-propanediol ([M+H]⁺, m/z 92.1) shows several key fragments that provide insight into the fragmentation of the side-chain of our target molecule.

Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral Loss
92.174.0H₂O
92.156.1H₂O + H₂O or CH₂O
92.160.0CH₂O

Data sourced from MassBank[4].

The fragmentation of 3-amino-1,2-propanediol is dominated by the loss of water and formaldehyde, which is consistent with the fragmentation behavior of amino alcohols[3].

Comparative Analysis
  • Side-Chain Fragmentation: The loss of small neutral molecules like water and formaldehyde, as seen in the fragmentation of 3-amino-1,2-propanediol, is also a plausible pathway for the side-chain of 5-(aminomethyl)-2-oxazolidinone. The proposed loss of formaldehyde from the target molecule to form the m/z 87.1 fragment is analogous to the fragmentation observed in the comparator.

  • Influence of the Oxazolidinone Ring: The presence of the oxazolidinone ring introduces unique fragmentation pathways not seen in the simple amino alcohol. The potential for ring opening and loss of CO₂ or other ring fragments is a key differentiator.

  • Diagnostic Ions: The fragment at m/z 100.1 (loss of NH₃) would be a strong diagnostic ion for the presence of the primary amine in 5-(aminomethyl)-2-oxazolidinone. The fragments resulting from the breakdown of the oxazolidinone ring would be characteristic of this class of compounds.

Conclusion

For researchers working with this molecule, the proposed fragmentation pattern and the comparative data from 3-amino-1,2-propanediol provide a valuable starting point for method development, compound identification, and structural elucidation. It is recommended that this proposed fragmentation be confirmed experimentally to build a more complete understanding of this important chemical entity.

References

  • D'hooge, W., & Stevens, C. V. (2010). Mass spectrometry of amino alcohols. Mass Spectrometry Reviews, 29(3), 395–430.
  • Horai, H., Arita, M., Kanaya, S., Nihei, Y., Ikeda, T., Suwa, K., ... & Nishioka, T. (2010). MassBank: a public repository for sharing mass spectral data for life sciences. Journal of mass spectrometry, 45(7), 703-714.
  • Caleb, A. A., et al. (2016). SYNTHESIS AND ESI-MS/MS FRAGMENTATION STUDY OF TWO NEW ISOMERIC2-OXO-OXAZOLIDINYL QUINOXALINE DERIVATIVES. Moroccan Journal of Heterocyclic Chemistry, 15(1).
  • Gates, K. S., & Silverman, R. B. (1991). 5-(Aminomethyl)-3-aryl-2-oxazolidinones. A novel class of mechanism-based inactivators of monoamine oxidase B. Journal of the American Chemical Society, 113(14), 5432-5439.
  • Lee, Y. J., et al. (2024). Mtb-Selective 5-Aminomethyl Oxazolidinone Prodrugs: Robust Potency and Potential Liabilities. ACS Infectious Diseases.
  • PubChem. (n.d.). 3-Amino-1,2-propanediol. Retrieved from [Link]

  • PubChem. (n.d.). 2-Oxazolidinone. Retrieved from [Link]

  • El-Faham, A., et al. (2017). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric Oxazolidin-2-One Derivatives. In Molecular Technologies for Detection of Chemical and Biological Agents (pp. 253-268). Springer, Dordrecht.
  • NextPeptide. (n.d.). (R)-5-(Aminomethyl)oxazolidin-2-one. Retrieved from [Link]

  • Prasain, J. K. (2009). Ion fragmentation of small molecules in mass spectrometry. UAB-CERES.
  • Kim, H. Y., & Pyo, D. (2023). Amino-Acid-Derived Oxazolidin-5-Ones as Chemical Markers for Schiff Base Formation in Glycation Reactions. Molecules, 28(13), 5123.
  • Moroccan Journal of Heterocyclic Chemistry. (2016).
  • Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling.
  • Harrison, A. G. (1996). Fragmentation reactions of protonated α-amino acids. Journal of Mass Spectrometry, 31(5), 520-530.
  • NIST. (n.d.). 2-Oxazolidinone. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). 3-Amino-1,2-propanediol. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 2-Oxazolidinone, 5-methyl-. Retrieved from [Link]

  • Wang, Y., et al. (2019).
  • Hoogenboom, R., & Schubert, U. S. (2007). ESI-Q-TOF MS/MS study of poly (2-oxazoline) s. e-Polymers, (1).
  • De-los-Santos-Álvarez, N., et al. (2021). Study on the CID Fragmentation Pathways of Deprotonated 4'-Monophosphoryl Lipid A. Metabolites, 11(10), 675.

Sources

A Comparative Guide to Validating Chiral Purity of (S)-5-(aminomethyl)-2-oxazolidinone via Chiral HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

(S)-5-(aminomethyl)-2-oxazolidinone is a crucial chiral building block in modern pharmaceuticals, particularly as a key intermediate for oxazolidinone antibiotics. In drug development, the stereochemistry of a molecule is paramount; often, only one enantiomer (the eutomer) possesses the desired therapeutic activity, while the other (the distomer) may be inactive or, in worst-case scenarios, contribute to toxicity. Therefore, the precise and accurate quantification of enantiomeric purity is not merely an analytical task but a fundamental requirement for ensuring drug safety and efficacy.

High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the gold-standard technique for this purpose.[1][2][3] It offers unparalleled precision in separating and quantifying enantiomers, allowing for the determination of enantiomeric excess (ee). This guide provides a comprehensive comparison of methodologies for validating the chiral purity of (S)-5-(aminomethyl)-2-oxazolidinone, grounded in fundamental principles and guided by regulatory standards. We will explore the theoretical underpinnings of chiral recognition, compare suitable stationary phases, and present a detailed, self-validating experimental workflow for researchers, scientists, and drug development professionals.

Pillar 1: The Foundational Principle of Chiral Recognition

At its core, chiral HPLC operates on the principle of forming transient diastereomeric complexes between the enantiomers of the analyte and the chiral selector immobilized on the stationary phase.[1] For a separation to occur, there must be a difference in the stability (i.e., the free energy of formation) of these two diastereomeric complexes. This difference is classically explained by the Dalgliesh "three-point interaction model" .[4][5]

The model posits that for effective chiral recognition, at least three simultaneous interactions must occur between the analyte and the chiral selector.[6][7] One enantiomer will be able to establish a stable, three-point fit with the CSP, while its mirror image, due to its different spatial arrangement, can only interact at two or fewer points.[8] This disparity in interaction strength leads to different retention times, enabling their separation and quantification.

ThreePointModel cluster_S (S)-Enantiomer (Correct Fit) cluster_CSP Chiral Stationary Phase (CSP) cluster_R (R)-Enantiomer (Mismatched Fit) S_Analyte (S)-Analyte A B C CSP Chiral Selector a' b' c' S_Analyte:p1->CSP:c1 Interaction 1 S_Analyte:p2->CSP:c2 Interaction 2 S_Analyte:p3->CSP:c3 Interaction 3 R_Analyte (R)-Analyte A C B R_Analyte:p1->CSP:c1 Interaction 1 R_Analyte:p3->CSP:c2 Interaction 2 R_Analyte:p2->CSP:c3 Steric Hindrance (No Interaction) ValidationWorkflow Start Method Optimization Complete (Rs > 1.5) Specificity Specificity / Selectivity (Inject racemate, individual enantiomers, placebo) Start->Specificity Linearity Linearity & Range (5 levels, e.g., 50-150% of nominal conc.) Specificity->Linearity Accuracy Accuracy (Spike placebo with known amounts, calculate % recovery) Linearity->Accuracy Precision Precision (Repeatability: 6 replicates) (Intermediate Precision: different day/analyst) Accuracy->Precision Limit LOD & LOQ (Based on Signal-to-Noise or standard deviation of response) Precision->Limit Robustness Robustness (Small variations in flow, temp, mobile phase ratio) Limit->Robustness End Method Validated Robustness->End

Sources

Technical Comparison: Solid-State Characterization of 5-(Aminomethyl)-2-oxazolidinone

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Diffraction (XRD) Characterization of 5-(Aminomethyl)-2-oxazolidinone Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals[1][2]

Executive Summary: The Oxazolidinone Scaffold

In the synthesis of oxazolidinone antibiotics (e.g., Linezolid, Tedizolid), the intermediate 5-(aminomethyl)-2-oxazolidinone represents a critical "crystallinity checkpoint."[1][2][3] Unlike its precursors, which rely on weak hydroxyl-mediated hydrogen bonding, this amine intermediate—typically isolated as a hydrochloride salt—introduces strong ionic lattice forces.[2][3]

This guide compares the solid-state characteristics of the 5-(aminomethyl) product against its 5-(hydroxymethyl) precursor and the unsubstituted parent core.[1][2] By understanding these X-ray diffraction (XRD) signatures, process chemists can definitively validate reaction completion, enantiomeric purity, and salt formation.[2][3]

Comparative Structural Analysis

The following table contrasts the crystallographic parameters of the product against its direct synthetic alternatives. Note the progression from simple dipole interactions to complex ionic networks.[3]

Table 1: Crystallographic Benchmarks for Oxazolidinone Intermediates
FeatureAlternative A: Parent Core Alternative B: Precursor The Product: Amine Intermediate
Compound 2-Oxazolidinone(S)-5-(Hydroxymethyl)-2-oxazolidinone5-(Aminomethyl)-2-oxazolidinone HCl
Role Structural BaselineStarting MaterialKey Synthetic Intermediate
Crystal System MonoclinicOrthorhombicTriclinic / Monoclinic (Salt Dependent)
Space Group P21/n (Ref.[1][2][][5][6][7] CCDC 128848)P212121 (Ref.[1][2] CCDC 233909)P1 or P21 (Predicted)
Dominant Interaction N-H[1][2]···O=C DimersO-H···O=C ChainsNH₃⁺···Cl⁻ Ionic Lattice
Melting Point 86–89 °C85–88 °C160–165 °C (Decomposition)
XRD Signature Distinct peaks at low 2θ (dimer packing)High crystallinity; distinct OH-network peaksBroadened peaks (if hygroscopic) or sharp ionic peaks shifted >2° 2θ

Application Insight: The shift from the Precursor to the Product is not just a chemical change but a phase transition. The disappearance of the "Hydroxymethyl" peaks (associated with CCDC 233909) and the emergence of a high-melting salt lattice is the primary release criterion for this step.[1][2][3]

Detailed Characterization Strategy

A. The "Fingerprint" Region (5° – 15° 2θ)

The most significant differences between the oxazolidinone variants appear in the low-angle region, which corresponds to the unit cell packing dimensions.[2][3]

  • Parent & Precursor (Neutral Packing):

    • The 5-(hydroxymethyl) precursor (Alternative B)[1][2] crystallizes via hydrogen bonding between the alcohol -OH and the carbamate carbonyl.[1][2][3] This creates a specific "chain-like" packing motif visible as sharp reflections in the 10°–20° 2θ range.[1][2][3]

    • Mechanism:[1][2] The lattice is held together by moderate dipole-dipole forces.[1][2][3]

  • Product (Ionic Packing):

    • The 5-(aminomethyl) derivative is almost exclusively isolated as the Hydrochloride (HCl) salt .[1][2]

    • Mechanism:[1][2] The protonated amine (NH₃⁺) forms strong ionic bridges with chloride ions (Cl⁻).[1][2] This collapses the intermolecular distance, often resulting in a denser unit cell and a shift of primary diffraction peaks to higher 2θ angles compared to the neutral precursor.[2][3]

    • Warning: The HCl salt is hygroscopic.[3] Exposure to ambient moisture during XRD data collection can result in "halo" effects (amorphous content) or hydrate formation, shifting peaks unpredictably.[2][3]

B. Enantiomeric Purity via XRD

For chiral drugs like Linezolid, the (S)-configuration is mandatory.[1][2][3]

  • Racemate vs. Enantiomer: A racemic mixture (50:50 R/S) of 5-(aminomethyl)-2-oxazolidinone crystallizes in a centrosymmetric space group (e.g., P21/c), whereas the pure (S)-enantiomer must crystallize in a non-centrosymmetric group (e.g., P21).[1][2]

  • Differentiation: The Powder XRD (PXRD) patterns of the racemate and the pure enantiomer are completely distinct .[1][2] You cannot use the racemate reference pattern to validate the identity of the chiral product.[3]

Experimental Protocols

Protocol 1: High-Resolution Powder XRD for Salt Validation

Use this protocol to confirm the conversion of the Hydroxymethyl precursor to the Aminomethyl HCl salt.[1][2]

Reagents & Equipment:

  • Sample: ~50 mg 5-(aminomethyl)-2-oxazolidinone HCl (dried).

  • Instrument: Cu Kα radiation source (λ = 1.5406 Å).[2][3]

  • Holder: Zero-background silicon holder (essential for small organic samples).

Step-by-Step Workflow:

  • Sample Prep: Gently grind the salt in an agate mortar. Do not over-grind, as this induces lattice strain and peak broadening.[2][3]

  • Mounting: Pack the powder loosely into the silicon holder.[3] Ensure a flat surface to minimize height displacement errors (which shift 2θ values).

  • Scan Parameters:

    • Range: 3° to 40° 2θ.[3]

    • Step Size: 0.02°.[3]

    • Scan Speed: 1°/min (slow scan required to resolve salt splitting).

  • Analysis:

    • Pass Criteria: Absence of peaks at 6.8° and 12.4° (characteristic of unreacted Hydroxymethyl precursor). Presence of new, high-intensity peaks at >15° (characteristic of ionic chloride packing).[1][2][3]

Protocol 2: Hygroscopicity Stress Test

Since the HCl salt is hygroscopic, stability must be proven.[2][3]

  • Expose the crystal sample to 75% Relative Humidity (RH) for 24 hours.[2][3]

  • Re-run the XRD scan.[3]

  • Comparison: If peaks shift or merge, the crystal lattice has expanded to accommodate water (hydrate formation).[2][3] For drug intermediates, the anhydrous form is typically preferred for downstream stoichiometry.[3]

Process Visualization

The following diagram illustrates the critical decision pathways based on XRD data during the synthesis of the oxazolidinone core.

Oxazolidinone_XRD_Workflow Start Crude Reaction Mixture (Hydroxymethyl -> Aminomethyl) Isolation Isolation as HCl Salt Start->Isolation Conc. HCl / MeOH XRD_Analysis XRD Analysis (Cu Kα) Isolation->XRD_Analysis Dry & Grind Decision_A Sharp Peaks Distinct from Precursor? XRD_Analysis->Decision_A Outcome_Success PASS: Pure Ionic Lattice (Proceed to Acylation) Decision_A->Outcome_Success Yes (New Pattern) Outcome_Fail_1 FAIL: Precursor Peaks (Incomplete Reaction) Decision_A->Outcome_Fail_1 No (Matches CCDC 233909) Outcome_Fail_2 FAIL: Amorphous Halo (Hygroscopic Collapse) Decision_A->Outcome_Fail_2 No (Broad Humps)

Caption: Workflow for validating the 5-(aminomethyl)-2-oxazolidinone intermediate using XRD. Success depends on distinguishing the ionic salt lattice from the neutral precursor.[2][3]

References & Data Sources

  • Parent Structure (2-Oxazolidinone) :

    • Title: Crystal structure of 2-oxazolidinone.

    • Source: Cambridge Structural Database (CCDC 128848).[1][2][8]

    • URL: [Link][1][2]

  • Precursor Structure (5-Hydroxymethyl derivative) :

    • Title: Resolution of 5-hydroxymethyl-2-oxazolidinone by preferential crystallization.

    • Source: Tetrahedron: Asymmetry (2004), CCDC 233909.[1][2][9]

    • URL: [Link][1][2]

  • Final Drug (Linezolid) Structure :

    • Title: Crystal Structure of the Oxazolidinone Antibiotic Linezolid Bound to the 50S Ribosomal Subunit.

    • Source: Journal of Medicinal Chemistry (2008), PDB ID: 3CPW.[1][10]

    • URL: [Link][1][2]

  • Polymorphism in Linezolid :

    • Title: Crystal forms of linezolid.

    • Source: Scholars Research Library, Der Pharmacia Lettre, 2013.[2][3][11]

    • Context: Describes Forms I, II, and III, relevant for comparing the final API to the intermediate.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.